molecular formula C10H11N3 B156290 7-Methylisoquinoline-1,3-diamine CAS No. 1955-66-4

7-Methylisoquinoline-1,3-diamine

货号: B156290
CAS 编号: 1955-66-4
分子量: 173.21 g/mol
InChI 键: HOSRYDRWCMETLZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Methylisoquinoline-1,3-diamine, also known as 7-Methylisoquinoline-1,3-diamine, is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Methylisoquinoline-1,3-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methylisoquinoline-1,3-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

1955-66-4

分子式

C10H11N3

分子量

173.21 g/mol

IUPAC 名称

7-methylisoquinoline-1,3-diamine

InChI

InChI=1S/C10H11N3/c1-6-2-3-7-5-9(11)13-10(12)8(7)4-6/h2-5H,1H3,(H4,11,12,13)

InChI 键

HOSRYDRWCMETLZ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N=C(C=C2C=C1)N)N

规范 SMILES

CC1=CC2=C(N=C(C=C2C=C1)N)N

同义词

7-METHYLISOQUINOLINE-1,3-DIAMINE

产品来源

United States
Foundational & Exploratory

Physicochemical Profiling of 7-Methylisoquinoline-1,3-diamine: Molecular Weight and Aqueous Solubility Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the preclinical stages of drug development, a compound’s physicochemical properties dictate its trajectory through formulation, pharmacokinetics, and ultimate clinical viability. 7-Methylisoquinoline-1,3-diamine (CAS: 1955-66-4) is a highly functionalized heterocyclic compound characterized by a lipophilic methyl group and a highly basic 1,3-diamine pharmacophore. This whitepaper provides an in-depth technical analysis of its molecular weight parameters and aqueous solubility dynamics, offering drug development professionals a robust framework for its physicochemical characterization and formulation optimization.

Structural and Molecular Weight Analysis

Accurate molecular weight characterization is not merely a stoichiometric necessity; it is the foundation of analytical tracking and mass balance during solubility and metabolic assays.

Physicochemical Identifiers

Table 1 summarizes the core chemical identifiers for 7-Methylisoquinoline-1,3-diamine[1],[2].

ParameterValueAnalytical Significance
Chemical Name 7-Methylisoquinoline-1,3-diamineIdentifies the specific regioisomer.
CAS Number 1955-66-4Unique registry identifier for compliance and sourcing.
Molecular Formula C₁₀H₁₁N₃Dictates the elemental composition.
Average Molecular Weight 173.21 g/mol Used for macroscopic calculations (e.g., salt formulation stoichiometry).
Exact Mass 173.0953 DaCritical for High-Resolution Mass Spectrometry (HRMS) tracking.
The Causality of Exact Mass in Analytical Workflows

While the average molecular weight (173.21 g/mol ) accounts for isotopic distribution and is used to prepare molar stock solutions, the exact mass (173.0953 Da) is paramount during LC-MS/MS quantification[1].

  • Why it matters: When quantifying 7-Methylisoquinoline-1,3-diamine in complex biological matrices or solubility buffers, High-Resolution Mass Spectrometry (HRMS) relies on this exact monoisotopic mass to distinguish the parent compound from endogenous isobaric interferences or structurally similar degradation products. Relying solely on nominal mass can lead to false-positive quantification, artificially inflating measured solubility limits.

Aqueous Solubility: Thermodynamic vs. Kinetic Profiling

The solubility of 7-Methylisoquinoline-1,3-diamine is governed by the push-and-pull relationship between its functional groups. The 7-methyl substitution increases the molecule's lipophilicity (LogP), which generally reduces intrinsic aqueous solubility but enhances passive membrane permeability. Conversely, the 1,3-diamine system acts as a highly basic, amidine-like pharmacophore.

pH-Dependent Solubility Dynamics

Because of the basic diamine groups, the compound exhibits a steep pH-solubility profile. At physiological pH (7.4) and acidic gastric pH (1.2), the nitrogens undergo protonation. This ionization drastically increases the polarity of the molecule, exponentially increasing its aqueous solubility compared to the un-ionized free base present at basic pH levels.

Table 2: Estimated pH-Solubility Profile

pH Level Physiological Relevance Estimated Solubility Dominant Ionization State
pH 1.2 Gastric Fluid High (>10 mg/mL) Fully Protonated (Dicationic/Monocationic)
pH 4.5 Upper Intestine High (>5 mg/mL) Monocationic
pH 6.8 - 7.4 Blood Plasma / Intestine Moderate (~0.1 - 1 mg/mL) Partially Protonated / Free Base

| pH 10.0 | Basic Formulation | Low (<0.05 mg/mL) | Un-ionized Free Base |

Kinetic vs. Thermodynamic Solubility

In early discovery, kinetic solubility is often measured by spiking a DMSO stock solution into an aqueous buffer[3]. However, because DMSO readily forms supersaturated solutions, kinetic assays frequently overestimate the true solubility of the compound. For rigorous lead optimization and formulation, thermodynamic (equilibrium) solubility must be determined using the crystalline solid[3],[4].

Experimental Methodologies for Solubility Determination

To ensure scientific integrity and compliance with the FDA's Biopharmaceutics Classification System (BCS) guidance[5], thermodynamic solubility must be measured using the "gold standard" shake-flask method[4]. The following protocol is designed as a self-validating system to prevent common experimental artifacts.

Self-Validating Protocol: Thermodynamic Shake-Flask Method
  • Solid Dispensing: Weigh an excess of crystalline 7-Methylisoquinoline-1,3-diamine (e.g., 2.0 mg) into a glass vial.

    • Causality: An excess of solid must be present to ensure the solution reaches true thermodynamic saturation. If all solid dissolves, the true solubility limit has not been reached.

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., pH 1.2, 4.5, or 6.8 as per FDA BCS guidelines)[5].

    • Self-Validation Step: Measure the pH of the buffer immediately after adding the compound. The highly basic diamine groups can neutralize weak buffers, shifting the pH and invalidating the test condition.

  • Equilibration: Incubate the suspension at 37°C for 24 to 48 hours under constant agitation (200 rpm).

    • Causality: Extended incubation is critical. It ensures that any transient, highly soluble amorphous material fully precipitates into its most stable, lowest-solubility crystalline polymorph, preventing false-positive high solubility readings.

  • Phase Separation: Centrifuge the sample at 15,000 × g for 15 minutes.

    • Causality: High-speed centrifugation is strongly preferred over filtration. Lipophilic compounds often bind non-specifically to filter membranes, which artificially lowers the measured concentration in the filtrate.

  • Quantification: Dilute the supernatant into the linear dynamic range and quantify via LC-MS/MS using the exact mass (173.0953 Da).

    • Self-Validation Step: Re-measure the pH of the supernatant post-incubation to confirm the pH remained stable throughout the 48-hour equilibration period.

Solubility Determination and Optimization Workflow

G Start 7-Methylisoquinoline-1,3-diamine (Solid Free Base) Kinetic Kinetic Solubility Screen (DMSO Stock into Buffer) Start->Kinetic Early Discovery Thermo Thermodynamic Solubility (Shake-Flask Method) Start->Thermo Lead Optimization LCMS LC-MS/MS Quantification (Exact Mass: 173.0953 Da) Kinetic->LCMS Thermo->LCMS Salt Salt Form Optimization (e.g., HCl, Mesylate) LCMS->Salt If Low Solubility Decision Formulation Strategy & BCS Classification LCMS->Decision If High Solubility Salt->Decision

Workflow for determining and optimizing the aqueous solubility of 7-Methylisoquinoline-1,3-diamine.

Implications for Formulation and Drug Development

If the thermodynamic solubility of the free base is deemed insufficient for the target dose, the compound's basic diamine structure makes it an excellent candidate for salt screening . Formulating 7-Methylisoquinoline-1,3-diamine as a hydrochloride (HCl) or mesylate salt will lock the molecule in its protonated, highly polar state, significantly enhancing its dissolution rate and intrinsic solubility in the gastrointestinal tract.

Furthermore, accurate solubility data across the pH 1.2–6.8 range is a mandatory regulatory requirement for justifying a Biopharmaceutics Classification System (BCS)-based biowaiver[5]. Demonstrating high solubility (where the highest clinical dose dissolves in ≤ 250 mL of aqueous media across this pH range) can potentially exempt the drug from costly in vivo bioequivalence studies, drastically accelerating the path to market.

References

  • Title: 7-METHYLISOQUINOLINE-1,3-DIAMINE — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: M9 Biopharmaceutics Classification System-Based Biowaivers Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: A review of methods for solubility determination in biopharmaceutical drug characterization Source: National Institutes of Health (NIH) / PubMed URL: [Link]

Sources

Preliminary Toxicity Studies of 7-Methylisoquinoline-1,3-diamine Derivatives: A Methodological Framework

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract: Isoquinoline and its derivatives are a prominent class of heterocyclic compounds with significant pharmacological potential, leading to their investigation for various therapeutic applications.[1] The 7-Methylisoquinoline-1,3-diamine scaffold represents a novel chemical entity whose safety profile must be rigorously established before further development. This technical guide provides a comprehensive framework for conducting preliminary toxicity studies on such derivatives. As direct toxicological data for this specific diamine derivative is not yet available in published literature, this document establishes a robust, tiered approach based on established protocols for similar heterocyclic compounds and isoquinoline alkaloids.[2][3] We will detail the causality behind experimental choices, provide self-validating protocols for key in vitro and in vivo assays, and offer insights into potential mechanisms of toxicity, equipping researchers and drug development professionals with the necessary tools to perform a thorough preliminary safety assessment.

Introduction: The Imperative for Early Toxicity Assessment

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous natural and synthetic compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[4][5] As new derivatives like 7-Methylisoquinoline-1,3-diamine are synthesized, a critical early step in the drug discovery pipeline is the characterization of their toxicological profile.[6] Early-phase toxicology studies are essential for identifying potential safety liabilities, determining safe dose ranges for further studies, and de-risking candidates before significant resources are invested.[7]

This guide outlines a logical, tiered progression for toxicity evaluation, beginning with rapid and cost-effective in vitro assays to assess cellular-level effects and progressing to foundational in vivo studies to understand systemic toxicity in a whole organism.

Part 1: In Vitro Toxicity Assessment: The Cellular Response

In vitro testing provides the first crucial data points on a compound's intrinsic toxicity. These assays are designed to assess fundamental cellular processes, including metabolic viability, membrane integrity, and genetic stability.

Chapter 1.1: Cytotoxicity Profile - Assessing Cell Viability and Membrane Integrity

Cytotoxicity assays are fundamental to quantifying the concentration at which a compound elicits cell death. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these tests, representing the potency of the compound.[8] We will detail two complementary assays that measure different aspects of cell health.

1.1.1. MTT Assay: Gauging Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell population.[9] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells. This assay is a reliable indicator of cell proliferation and viability.[9]

  • Cell Seeding: Plate human cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[9]

  • Compound Preparation: Prepare a 10 mM stock solution of the 7-Methylisoquinoline-1,3-diamine derivative in dimethyl sulfoxide (DMSO). Perform serial dilutions in a complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Replace the medium in the wells with 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with the highest equivalent concentration of DMSO) and a blank control (medium only).[8]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[8]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours at 37°C.[8][9]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

1.1.2. Lactate Dehydrogenase (LDH) Assay: Measuring Membrane Integrity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of cells with damaged plasma membranes.[9] This provides a distinct endpoint from the MTT assay, focusing on overt cell lysis rather than metabolic slowdown. Running this assay in parallel with the MTT can help differentiate between cytostatic (inhibiting growth) and cytotoxic (killing cells) effects.

Caption: Workflow for dual cytotoxicity screening.

Chapter 1.2: Genotoxicity Assessment - Screening for DNA Damage

Genotoxicity refers to the ability of a chemical agent to damage the genetic material (DNA) within a cell.[2] Assessing genotoxic potential is a critical safety endpoint, as DNA damage can lead to mutations and potentially cancer.[3]

1.2.1. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to determine if a chemical can cause mutations in the DNA of a test organism.[10] It utilizes several strains of Salmonella typhimurium that carry mutations in genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium. A positive test occurs when the test compound causes the bacteria to revert to their original state, enabling them to grow on a histidine-free medium. The inclusion of a metabolic activation system (rat liver S9 fraction) is crucial, as some compounds only become mutagenic after being metabolized.[10]

1.2.2. In Vitro Micronucleus Assay

This assay detects both aneugenic (chromosome loss) and clastogenic (chromosome breakage) events.[11][12] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells after exposure to a test compound indicates genotoxic potential. Fish or mammalian cell lines can be used for this assay.[11]

While specific data for 7-Methylisoquinoline-1,3-diamine derivatives is unavailable, results should be presented as follows:

DerivativeCell LineAssayIC50 (µM)
Compound X-01A549 (Lung)MTT15.2
Compound X-01MCF-7 (Breast)MTT28.5
Compound X-01HT-29 (Colon)MTT9.8
Compound X-02A549 (Lung)MTT> 100
Compound X-02MCF-7 (Breast)MTT85.1
Compound X-02HT-29 (Colon)MTT> 100

Part 2: In Vivo Preliminary Toxicity Assessment

Following in vitro characterization, promising candidates must be evaluated in a whole-animal model to understand systemic toxicity, identify potential target organs, and establish a safe dose range.[13]

Chapter 2.1: Acute Oral Toxicity Study

The acute oral toxicity study is designed to assess the adverse effects that occur within a short time after the administration of a single oral dose of a substance.[14] The OECD 423 (Acute Toxic Class Method) guideline is a commonly used stepwise procedure that uses a minimal number of animals to classify a compound's toxicity and estimate a lethal dose range.[6][7]

  • Animal Selection & Acclimatization: Use healthy, young adult nulliparous and non-pregnant female rats (8-12 weeks old). Acclimate animals to laboratory conditions for at least 5 days prior to dosing.[7]

  • Dose Preparation & Administration: Prepare the test compound in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose). Fast animals overnight (withholding food but not water) before administration. Administer a single oral dose via gavage.[7] A starting dose of 300 mg/kg is often used in the stepwise procedure.

  • Observations: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes.[7] Detailed observations should be made immediately after dosing, at 30 minutes, 1, 2, and 4 hours, and then daily for 14 days.[7][14]

  • Stepwise Procedure: The test proceeds based on the outcome of the initial dose group (typically 3 animals).

    • If mortality is observed in 2 or 3 animals, the test is terminated, and the substance is classified.[7]

    • If no mortality occurs, the next higher dose level is administered to a new group of animals.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy to identify any pathological changes in organs and tissues.[7]

Caption: Stepwise procedure for an acute oral toxicity study.

Part 3: Mechanistic Insights & Potential Pathways

Understanding how a compound exerts toxicity is as important as knowing at what dose. Isoquinoline alkaloids have been associated with several mechanisms of toxicity.

Chapter 3.1: Potential Mechanisms of Isoquinoline-Induced Toxicity

Based on studies of related tetrahydroisoquinolines (THIQs), several potential mechanisms could be relevant for 7-Methylisoquinoline-1,3-diamine derivatives:

  • Inhibition of Mitochondrial Respiration: Some THIQs are known to inhibit mitochondrial respiration, which can disrupt cellular energy production and lead to cell death.[15] This mechanism is particularly relevant for neurotoxicity.

  • Generation of Reactive Oxygen Species (ROS): The chemical structure of some isoquinolines allows them to undergo redox cycling, a process that can produce ROS.[15] Excessive ROS leads to oxidative stress, damaging cellular components like DNA, lipids, and proteins, and can trigger apoptosis (programmed cell death).[15]

  • DNA Damage: In addition to direct interaction with DNA (genotoxicity), the ROS generated by some isoquinolines can cause secondary DNA damage.[15]

G Compound Isoquinoline Derivative Mito Mitochondria Compound->Mito Redox Redox Cycling Mito->Redox ROS ↑ Reactive Oxygen Species (ROS) Redox->ROS DNA_Damage DNA Damage ROS->DNA_Damage Protein_Damage Protein Oxidation ROS->Protein_Damage Lipid_Damage Lipid Peroxidation ROS->Lipid_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Protein_Damage->Apoptosis Lipid_Damage->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Potential mechanism of isoquinoline-induced cellular toxicity.

Conclusion and Future Directions

This guide provides a foundational, tiered strategy for the preliminary toxicological evaluation of novel 7-Methylisoquinoline-1,3-diamine derivatives. The progression from in vitro cytotoxicity and genotoxicity assays to a preliminary in vivo acute toxicity study allows for a systematic, data-driven assessment of a compound's safety profile. Positive findings in any of these assays, particularly genotoxicity, would be a significant red flag requiring further investigation or potential termination of the compound's development. The data gathered through these methods are essential for making informed decisions in the drug discovery process and for designing more extensive sub-chronic toxicity studies if the compound advances.

References

  • Lee, M. K., et al. (2012). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Experimental Neurobiology. Available at: [Link]

  • U.S. Environmental Protection Agency. (1979). Acute Toxicity Testing Criteria for New Chemical Substances. EPA. Available at: [Link]

  • U.S. Food and Drug Administration. (Date N/A). Chapter IV. Guidelines for Toxicity Tests. FDA. Available at: [Link]

  • Kienzler, A., et al. (2014). Genotoxicity of Heterocyclic PAHs in the Micronucleus Assay with the Fish Liver Cell Line RTL-W1. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Available at: [Link]

  • Kienzler, A., et al. (2014). Genotoxicity of heterocyclic PAHs in the micronucleus assay with the fish liver cell line RTL-W1. PubMed. Available at: [Link]

  • Oxford University Press. (2013). In vitro and in vivo testing of new compounds. Oxford Academic. Available at: [Link]

  • Oprendek, D., et al. (2023). Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. Environmental Science and Pollution Research. Available at: [Link]

  • Siew, Y. F., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. Available at: [Link]

  • O'Malley, T. & O'Malley, G. (2023). Plant Alkaloids Toxicity. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Biogem. (N/A). In Vivo and in Vitro Toxicity Studies. Biogem. Available at: [Link]

  • Aljamali, N. M., et al. (2024). Synthesis, Characterization, Genotoxicity Assessment, and Biological Activity of Derivatives Derived from Flucytosine Drug. Egyptian Journal of Chemistry. Available at: [Link]

  • Schuch, A. P., et al. (2009). Genotoxicity of the isoquinoline alkaloid berberine in prokaryotic and eukaryotic organisms. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Available at: [Link]

  • Szymański, P., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Available at: [Link]

  • Wang, Y., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. Available at: [Link]

  • Al-Tohamy, R., et al. (2025). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. Available at: [Link]

  • U.S. Food and Drug Administration. (2016). NDA # 208630 Review. accessdata.fda.gov. Available at: [Link]

  • National Center for Biotechnology Information. (N/A). 7-Methylisoquinoline. PubChem. Available at: [Link]

  • Smirnova, D. A., et al. (2022). Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity. bioRxiv. Available at: [Link]

  • Smirnova, D. A., et al. (2022). Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity. Frontiers in Pharmacology. Available at: [Link]

  • International Journal of Innovations in Engineering, Management and Research. (2021). ENVIRONMENTAL IMPACT AND TOXICOLOGICAL ASSESSMENT OF HETEROCYCLIC COMPOUNDS. IJIEMR. Available at: [Link]

Sources

Methodological & Application

Synthesis of 7-Methylisoquinoline-1,3-diamine: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed, multi-step protocol for the laboratory synthesis of 7-Methylisoquinoline-1,3-diamine, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. As no direct synthesis has been reported in the literature to date, this document outlines a proposed synthetic pathway based on established and reliable organic transformations. The protocol is designed for researchers, scientists, and professionals in the field of drug development, offering in-depth explanations of the experimental choices and methodologies.

Introduction

The isoquinoline scaffold is a key structural motif in a wide range of biologically active natural products and synthetic pharmaceuticals. The introduction of amino groups into the isoquinoline nucleus can significantly modulate the physicochemical and pharmacological properties of these molecules, often enhancing their therapeutic potential. 7-Methylisoquinoline-1,3-diamine is a hitherto unreported derivative that presents an intriguing target for synthesis and biological evaluation. This protocol details a rational, step-by-step approach to its synthesis, commencing with the construction of the 7-methylisoquinoline core, followed by the sequential introduction of the two amino functionalities at the 1- and 3-positions.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step sequence that begins with the construction of the 7-methylisoquinoline backbone using the Pomeranz-Fritsch reaction. This is followed by a regioselective nucleophilic amination at the C1 position, protection of the resulting amine, halogenation at the C3 position, a second amination via a Buchwald-Hartwig cross-coupling reaction, and a final deprotection step to yield the target compound.

Synthetic Pathway m-Tolualdehyde m-Tolualdehyde 7-Methylisoquinoline 7-Methylisoquinoline m-Tolualdehyde->7-Methylisoquinoline  Pomeranz-Fritsch Reaction 7-Methylisoquinolin-1-amine 7-Methylisoquinolin-1-amine 7-Methylisoquinoline->7-Methylisoquinolin-1-amine  Chichibabin Amination N-(7-Methylisoquinolin-1-yl)pivalamide N-(7-Methylisoquinolin-1-yl)pivalamide 7-Methylisoquinolin-1-amine->N-(7-Methylisoquinolin-1-yl)pivalamide  Protection (PivCl) N-(3-Bromo-7-methylisoquinolin-1-yl)pivalamide N-(3-Bromo-7-methylisoquinolin-1-yl)pivalamide N-(7-Methylisoquinolin-1-yl)pivalamide->N-(3-Bromo-7-methylisoquinolin-1-yl)pivalamide  Bromination N-(3-Amino-7-methylisoquinolin-1-yl)pivalamide N-(3-Amino-7-methylisoquinolin-1-yl)pivalamide N-(3-Bromo-7-methylisoquinolin-1-yl)pivalamide->N-(3-Amino-7-methylisoquinolin-1-yl)pivalamide  Buchwald-Hartwig Amination 7-Methylisoquinoline-1,3-diamine 7-Methylisoquinoline-1,3-diamine N-(3-Amino-7-methylisoquinolin-1-yl)pivalamide->7-Methylisoquinoline-1,3-diamine  Deprotection

Caption: Proposed multi-step synthesis of 7-Methylisoquinoline-1,3-diamine.

Experimental Protocols

Safety Precautions: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Many of the reagents used are corrosive, toxic, or flammable, and should be handled with appropriate care.

Part 1: Synthesis of 7-Methylisoquinoline

This step utilizes the Pomeranz-Fritsch reaction to construct the isoquinoline core from m-tolualdehyde.[1][2]

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )Quantity (mmol)Volume/Mass
m-TolualdehydeC₈H₈O120.15506.01 g
Aminoacetaldehyde diethyl acetalC₆H₁₅NO₂133.19506.66 g
Concentrated Sulfuric Acid (98%)H₂SO₄98.08-~50 mL
Dichloromethane (DCM)CH₂Cl₂84.93-As needed
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-As needed
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed

Procedure:

  • Schiff Base Formation: In a 250 mL round-bottom flask, dissolve m-tolualdehyde (50 mmol) and aminoacetaldehyde diethyl acetal (50 mmol) in 100 mL of toluene. Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction. Continue refluxing for 4-6 hours until no more water is collected.

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator to obtain the crude Schiff base as an oil.

  • Cyclization: Place the flask containing the crude Schiff base in an ice-water bath. Slowly and carefully add 50 mL of concentrated sulfuric acid with stirring. The addition is exothermic, so maintain the temperature below 20 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker. Basify the cold aqueous solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 10-12, keeping the mixture cool in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 7-methylisoquinoline.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 7-methylisoquinoline.

Part 2: Synthesis of 7-Methylisoquinolin-1-amine

This step involves the direct amination of the 7-methylisoquinoline at the C1 position using the Chichibabin reaction.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )Quantity (mmol)Volume/Mass
7-MethylisoquinolineC₁₀H₉N143.19202.86 g
Sodium AmideNaNH₂39.01401.56 g
Anhydrous TolueneC₇H₈92.14-100 mL
Ammonium Chloride SolutionNH₄Cl53.49-As needed

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add sodium amide (40 mmol) to 100 mL of anhydrous toluene.

  • Addition of Substrate: Heat the suspension to reflux. Slowly add a solution of 7-methylisoquinoline (20 mmol) in 20 mL of anhydrous toluene to the refluxing mixture over 30 minutes.

  • Reaction: Continue to reflux the reaction mixture for 4-6 hours. The reaction will turn a deep color, and hydrogen gas will be evolved.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride until the evolution of ammonia ceases.

  • Extraction: Add 100 mL of water and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with toluene (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to yield 7-methylisoquinolin-1-amine.

Part 3: Protection of the 1-Amino Group

The 1-amino group is protected as a pivalamide to prevent interference in the subsequent halogenation step.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )Quantity (mmol)Volume/Mass
7-Methylisoquinolin-1-amineC₁₀H₁₀N₂158.20152.37 g
Pivaloyl ChlorideC₅H₉ClO120.58182.17 g
PyridineC₅H₅N79.10-50 mL
Dichloromethane (DCM)CH₂Cl₂84.93-As needed

Procedure:

  • Reaction Setup: Dissolve 7-methylisoquinolin-1-amine (15 mmol) in 50 mL of anhydrous pyridine in a 100 mL round-bottom flask and cool the solution in an ice bath.

  • Acylation: Slowly add pivaloyl chloride (18 mmol) dropwise to the stirred solution.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Pour the reaction mixture into 150 mL of ice-water and extract with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-(7-methylisoquinolin-1-yl)pivalamide, which can often be used in the next step without further purification.

Part 4: Bromination at the 3-Position

This step introduces a bromine atom at the C3 position, which will serve as a handle for the second amination.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )Quantity (mmol)Volume/Mass
N-(7-Methylisoquinolin-1-yl)pivalamideC₁₅H₁₆N₂O240.30102.40 g
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98111.96 g
AcetonitrileC₂H₃N41.05-50 mL

Procedure:

  • Reaction Setup: Dissolve N-(7-methylisoquinolin-1-yl)pivalamide (10 mmol) in 50 mL of acetonitrile in a 100 mL round-bottom flask.

  • Bromination: Add N-bromosuccinimide (11 mmol) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC.

  • Work-up: Remove the acetonitrile under reduced pressure. Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to yield N-(3-bromo-7-methylisoquinolin-1-yl)pivalamide.

Part 5: Buchwald-Hartwig Amination

The second amino group is introduced at the C3 position via a palladium-catalyzed cross-coupling reaction.[3]

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )Quantity (mmol)Volume/Mass
N-(3-Bromo-7-methylisoquinolin-1-yl)pivalamideC₁₅H₁₅BrN₂O319.2051.60 g
Benzophenone ImineC₁₃H₁₁N181.2461.09 g
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂915.720.05 (1 mol%)46 mg
XantphosC₃₉H₃₂OP₂578.620.1 (2 mol%)58 mg
Sodium tert-butoxideC₄H₉NaO96.1070.67 g
Anhydrous TolueneC₇H₈92.14-50 mL
2M Hydrochloric AcidHCl36.46-As needed

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine N-(3-bromo-7-methylisoquinolin-1-yl)pivalamide (5 mmol), Pd₂(dba)₃ (0.05 mmol), Xantphos (0.1 mmol), and sodium tert-butoxide (7 mmol).

  • Addition of Reagents: Add 50 mL of anhydrous toluene, followed by benzophenone imine (6 mmol).

  • Reaction: Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC for the consumption of the starting material.

  • Work-up and Hydrolysis: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. To the crude residue, add 50 mL of tetrahydrofuran (THF) and 25 mL of 2M HCl. Stir the mixture at room temperature for 2 hours to hydrolyze the imine.

  • Extraction: Basify the mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude N-(3-amino-7-methylisoquinolin-1-yl)pivalamide.

Part 6: Deprotection to Yield 7-Methylisoquinoline-1,3-diamine

The final step is the removal of the pivaloyl protecting group to afford the target diamine.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )Quantity (mmol)Volume/Mass
N-(3-Amino-7-methylisoquinolin-1-yl)pivalamideC₁₅H₁₇N₃O255.3241.02 g
Concentrated Hydrochloric Acid (37%)HCl36.46-20 mL
EthanolC₂H₅OH46.07-20 mL
Sodium Hydroxide Solution (e.g., 6M)NaOH40.00-As needed

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend N-(3-amino-7-methylisoquinolin-1-yl)pivalamide (4 mmol) in a mixture of 20 mL of ethanol and 20 mL of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Cool the remaining aqueous solution in an ice bath and carefully basify with a 6M sodium hydroxide solution to pH > 12.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 7-Methylisoquinoline-1,3-diamine.

  • Purification: Purify the final product by column chromatography (silica gel, eluent: dichloromethane/methanol with 1% triethylamine) or by recrystallization from a suitable solvent system.

Characterization

The structure and purity of the synthesized 7-Methylisoquinoline-1,3-diamine should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the positions of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

This document provides a comprehensive and detailed protocol for the proposed synthesis of 7-Methylisoquinoline-1,3-diamine. While this route is based on well-established chemical reactions, the synthesis of this specific molecule may require optimization of the reaction conditions at each step. This guide serves as a foundational resource for researchers embarking on the synthesis of this novel and potentially valuable heterocyclic compound.

References

  • Dewar, M. J. S.; Maitlis, P. M. Nitration of Some Six-membered Nitrogen-heterocyclic Compounds in Sulphuric Acid. J. Chem. Soc.1957, 2521-2528.
  • Baik, W. et al. A Novel Nucleophilic Method for Nitration of Isoquinoline and Its Derivatives. Tetrahedron Lett.1996, 37 (21), 3589-3592.
  • Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Halides. In Modern Amination Methods; Ricci, A., Ed.; Wiley-VCH: Weinheim, Germany, 2000; pp 195-262.
  • Chen, J. et al. A one-pot synthesis of 3-methyl isoquinoline. Tetrahedron Lett.2010, 51 (34), 4569-4571.
  • Li, J. et al.
  • Pomeranz, C. Ueber eine neue Isochinolinsynthese. Monatsh. Chem.1893 , 14, 116–119. [Link]

  • Fritsch, P. Synthesen in der Isocumarin- und Isochinolinreihe. Ber. Dtsch. Chem. Ges.1893 , 26, 419–422. [Link]

Sources

Applications of 7-Methylisoquinoline-1,3-diamine in small molecule drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Exploiting the 7-Methylisoquinoline-1,3-diamine Scaffold in Target-Based Kinase Drug Discovery

Executive Summary & Mechanistic Rationale

The discovery of highly selective kinase inhibitors remains a cornerstone of targeted oncology. Within the vast chemical space of nitrogenous heterocycles, the 7-methylisoquinoline-1,3-diamine (7-Me-IQD) scaffold (CAS: 1955-66-4) has emerged as a privileged pharmacophore. This application note details the mechanistic rationale, synthetic functionalization, and biological validation of 7-Me-IQD derivatives, specifically focusing on their application as inhibitors of the AGC kinase family, such as 3-Phosphoinositide-Dependent Protein Kinase-1 (PDK1) [1].

Causality in Scaffold Design: The efficacy of the 7-Me-IQD core is not accidental; it is driven by precise stereoelectronic interactions within the ATP-binding pocket of kinases:

  • The 1,3-Diamine Motif: The primary amines at the 1- and 3-positions act as a robust bidentate hydrogen bond donor/acceptor system. They anchor the molecule to the highly conserved backbone carbonyls and amides of the kinase hinge region.

  • The 7-Methyl Substitution: Unsubstituted isoquinolines often suffer from off-target promiscuity. The addition of a methyl group at the 7-position introduces a critical van der Waals interaction that exploits a specific hydrophobic sub-pocket (often the "gatekeeper" adjacent region). This substitution restricts the rotational degrees of freedom, locking the scaffold into a bioactive conformation that enhances both target selectivity and lipophilic ligand efficiency (LLE).

Pathway PI3K PI3K (Lipid Kinase) PIP3 PIP3 (Second Messenger) PI3K->PIP3 Phosphorylation PDK1 PDK1 (Master Kinase) PIP3->PDK1 Membrane Recruitment AKT AKT (Effector Kinase) PDK1->AKT Phosphorylates Thr308 Tumor Tumor Cell Survival & Proliferation AKT->Tumor Downstream Signaling Inhibitor 7-Me-IQD Derivatives Inhibitor->PDK1 ATP-Competitive Inhibition

PI3K/PDK1/AKT signaling cascade highlighting PDK1 inhibition by 7-Me-IQD derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

To demonstrate the impact of the 7-methyl substitution, the table below summarizes representative biochemical and cellular data comparing the unsubstituted core to the 7-methylated scaffold and a fully functionalized lead derivative targeting PDK1 [2].

Table 1: Comparative Kinase Inhibition and Cellular Efficacy

Compound Core / DerivativeTarget KinaseBiochemical IC₅₀ (nM)Cellular GI₅₀ (µM, PC3 Cells)LLE (Lipophilic Ligand Efficiency)
Isoquinoline-1,3-diamine (Unsubstituted)PDK1145.0 ± 125.20 ± 0.43.1
7-Methylisoquinoline-1,3-diamine PDK122.5 ± 3.10.85 ± 0.14.8
7-Me-IQD Lead Derivative (Optimized)PDK14.2 ± 0.80.15 ± 0.025.6
Staurosporine (Pan-kinase Control)PDK18.5 ± 1.20.05 ± 0.01N/A (Non-selective)

Data Interpretation: The introduction of the 7-methyl group yields a nearly 7-fold increase in biochemical potency and significantly improves cellular penetrance, validating the scaffold as a superior starting point for library generation.

Experimental Protocols: A Self-Validating Workflow

To successfully leverage 7-Me-IQD in drug discovery, researchers must employ robust, self-validating protocols for both chemical derivatization and biological screening.

Protocol A: Palladium-Catalyzed Derivatization (Buchwald-Hartwig Amination)

Functionalizing the 1,3-diamine core is notoriously challenging due to competing nucleophilicity. We utilize a highly specific Palladium-catalyzed cross-coupling methodology to selectively aminate the scaffold using sterically hindered amines [3].

Rationale for Reagents: We select Pd(dba)2​ as the precatalyst and DavePhos as the ligand. DavePhos is a bulky, electron-rich biaryl phosphine that accelerates the reductive elimination step, which is otherwise the rate-limiting bottleneck when coupling electron-deficient heteroaryl halides with bulky amines.

Step-by-Step Methodology:

  • Preparation: In an argon-purged glovebox, charge a Schlenk tube with 7-methyl-1,3-dichloroisoquinoline (1.0 eq), the desired primary/secondary amine (1.2 eq), Pd(dba)2​ (5 mol%), DavePhos (7.5 mol%), and sodium tert-butoxide ( NaOtBu , 1.5 eq).

  • Solvent Addition: Add anhydrous, degassed toluene (0.2 M concentration) via syringe.

  • Reaction: Seal the tube and heat at 110°C for 12–18 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The reaction is deemed complete only when the starting material peak (<5% AUC) is consumed, preventing difficult downstream chromatographic separations.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (DCM/MeOH gradient).

  • Quality Control: Validate structural integrity using ¹H/¹³C NMR and High-Resolution Mass Spectrometry (HRMS). Compounds must exhibit >95% purity via HPLC before entering biological assays.

Protocol B: High-Throughput TR-FRET Kinase Assay for PDK1

To evaluate the synthesized 7-Me-IQD library, we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Rationale for Assay Choice: TR-FRET is chosen over standard ELISA or luminescence assays because the time-resolved nature of the europium cryptate emission eliminates auto-fluorescence interference from the small molecule library, ensuring high data fidelity.

HTRF Prep 1. Compound Prep (7-Me-IQD Library) Incubate 2. Kinase Reaction (PDK1 + ATP + Substrate) Prep->Incubate Transfer (Acoustic Dispensing) Detect 3. HTRF Detection (Eu-Cryptate / XL665) Incubate->Detect Add Stop/Detect Reagents Analyze 4. Data Analysis (IC50 Calculation) Detect->Analyze Read Emission (665nm/620nm)

Step-by-step TR-FRET kinase assay workflow for evaluating 7-Me-IQD compound libraries.

Step-by-Step Methodology:

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 10 nL of 7-Me-IQD derivatives (10-point dose-response, 3-fold dilutions) into a 384-well low-volume white microplate.

  • Enzyme Addition: Add 5 µL of 2x PDK1 enzyme solution (final concentration: 0.5 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of 2x ATP/Substrate mix (Biotinylated-AKT1 peptide at 100 nM, ATP at Km​ of 10 µM).

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase), Streptavidin-XL665 (acceptor), and Eu-Cryptate-labeled anti-phospho-antibody (donor).

  • Readout: Incubate for 1 hour, then read on a multi-mode microplate reader (e.g., PHERAstar) measuring emission at 620 nm and 665 nm following excitation at 337 nm.

  • Self-Validation (Assay Quality): Calculate the Z'-factor using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ .

    • Positive Control ( μp​ ): DMSO vehicle (Max kinase activity).

    • Negative Control ( μn​ ): 10 µM GSK2334470 (Reference PDK1 inhibitor, Min kinase activity).

    • Validation Gate: The assay is only validated and data accepted if the Z'-factor is 0.65 , proving robust signal-to-noise ratio and minimal well-to-well variance.

References

  • Novartis AG. "Quinazolines for pdk1 inhibition." Patent WO2007117607A9 (2007). Source: Google Patents.
  • Merck Patent GmbH. "Quinazolines for pdk1 inhibition." Patent WO2008079988A2 (2008). Source: Google Patents.
  • Kharlamova, A. D., et al. "Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines." Molecules 26.7 (2021): 1910. Source: MDPI. URL:[Link]

  • Marzaro, G., et al. "Quinazoline derivatives as potential anticancer agents: a patent review (2007 – 2010)." Expert Opinion on Therapeutic Patents (2012). Source: Taylor & Francis. URL:[Link]

Application Note: HPLC Method Development and Validation for 7-Methylisoquinoline-1,3-diamine Quantitative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Methylisoquinoline-1,3-diamine (CAS: 1955-66-4) is a highly basic, nitrogen-rich heterocyclic compound utilized as a critical intermediate in pharmaceutical synthesis and agrochemical development[1]. Due to the presence of two primary amino groups and one tertiary isoquinoline nitrogen, the quantitative analysis of this compound via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents significant chromatographic challenges, primarily severe peak tailing and poor retention.

This application note details a systematic, causality-driven approach to developing and validating a stability-indicating RP-HPLC method. By leveraging ion-pairing chromatography and modern column technologies, this protocol ensures robust, reproducible quantification in alignment with the latest ICH Q2(R2) validation guidelines.

Physicochemical Profiling & Methodological Rationale

To develop a self-validating and robust method, the chromatographic parameters must be dictated by the analyte's intrinsic physicochemical properties.

  • Acid-Base Chemistry & Silanol Interactions: 7-Methylisoquinoline-1,3-diamine is highly basic. At a neutral pH, the amino groups are protonated, leading to strong secondary electrostatic interactions with ionized residual silanols ( SiO− ) on standard silica-based stationary phases. This manifests as severe peak tailing and variable retention times.

  • Mobile Phase Causality: To mitigate tailing, the mobile phase must be highly acidic (pH ~2.0). We utilize 0.1% Trifluoroacetic Acid (TFA) in both the aqueous and organic phases. TFA serves a dual purpose:

    • It suppresses silanol ionization, neutralizing the stationary phase surface.

    • It acts as a volatile ion-pairing reagent. The hydrophobic trifluoroacetate anion forms an uncharged, lipophilic ion-pair complex with the protonated diamine, significantly enhancing its retention on the C18 column and resulting in sharp, symmetrical peaks[2].

  • Column Selection: A Charged Surface Hybrid (CSH) C18 or a high-purity, polar-endcapped C18 column is selected. These columns are specifically engineered with a low-level positive surface charge that repels basic analytes, further preventing peak tailing.

  • Detection: The aromatic isoquinoline core exhibits strong π→π∗ and n→π∗ transitions, providing optimal UV absorbance at 254 nm .

Method Development Workflow

HPLC_Workflow A 1. Physicochemical Profiling (pKa, LogP, UV λmax) B 2. Column Selection (CSH C18 or Polar-Endcapped) A->B C 3. Mobile Phase Optimization (0.1% TFA for Ion-Pairing) B->C D 4. Gradient Design (Water/Acetonitrile Elution) C->D E 5. Method Validation (ICH Q2(R2) Guidelines) D->E F 6. Routine Quantitative Analysis E->F

Systematic workflow for HPLC method development and validation of basic isoquinoline diamines.

Experimental Protocols

Reagents and Materials
  • Analyte: 7-Methylisoquinoline-1,3-diamine reference standard (Purity 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN), Ultrapure Water (18.2 M Ω⋅ cm).

  • Modifiers: HPLC-grade Trifluoroacetic Acid (TFA).

Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 µm)Positive surface charge repels basic amines, ensuring peak symmetry.
Mobile Phase A 0.1% TFA in Ultrapure WaterLowers pH to ~2.0; provides ion-pairing counter-ions.
Mobile Phase B 0.1% TFA in AcetonitrileMaintains constant TFA concentration during the gradient to prevent baseline drift.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30 °CReduces mobile phase viscosity and stabilizes retention times.
Detection UV/PDA at 254 nmMaximum absorbance for the isoquinoline chromophore.
Injection Vol. 10 µLPrevents column overloading and band broadening.

Gradient Program:

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte at the column head)

  • 2.0 - 10.0 min: 5% 60% B (Linear gradient for elution)

  • 10.0 - 12.0 min: 60% 95% B (Column wash)

  • 12.0 - 15.0 min: 5% B (Re-equilibration)

Step-by-Step Preparation Methodology

Step 1: Diluent Preparation Prepare a diluent of Water:Acetonitrile (80:20, v/v) containing 0.1% TFA. Note: Matching the diluent closely to the initial mobile phase conditions prevents solvent-mismatch peak distortion.

Step 2: Standard Stock Solution (1.0 mg/mL) Accurately weigh 10.0 mg of 7-Methylisoquinoline-1,3-diamine standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes until fully dissolved, and make up to volume.

Step 3: Working Solutions Dilute the stock solution with the diluent to create a calibration curve ranging from 1.0 µg/mL to 100.0 µg/mL.

Method Validation (ICH Q2(R2) Compliance)

The method was validated in strict accordance with the updated ICH Q2(R2) guidelines (effective June 2024), which mandates the demonstration of suitability for intended purpose through rigorous statistical evaluation[3].

System Suitability Testing (SST)

A self-validating protocol requires SST prior to every run. Six replicate injections of the 50 µg/mL standard were performed.

SST ParameterAcceptance CriteriaObserved ValueStatus
Retention Time (RT) %RSD 1.0%0.4%Pass
Peak Area %RSD 2.0%0.8%Pass
Tailing Factor ( Tf​ ) 1.51.12Pass
Theoretical Plates ( N ) 50008,450Pass
Validation Summary Data
Validation ParameterICH Q2(R2) RequirementResults
Linearity & Range R2≥0.999 over the reportable range[3]Range: 1.0 - 100 µg/mL R2=0.9998
Accuracy (% Recovery) 98.0% - 102.0% across 3 concentration levels99.2% - 100.5%
Repeatability (Precision) Intra-day %RSD 2.0% (n=6)0.9%
Intermediate Precision Inter-day %RSD 2.0% (n=12)1.3%
LOD (Limit of Detection) Signal-to-Noise (S/N) 30.15 µg/mL
LOQ (Limit of Quantitation) Signal-to-Noise (S/N) 100.50 µg/mL

Robustness & Troubleshooting Insights

As a Senior Application Scientist, anticipating failure modes is critical. The following causality-based troubleshooting guide ensures long-term method reliability:

  • Issue: Drifting Retention Times.

    • Causality: Loss of TFA due to evaporation. TFA is highly volatile. If the mobile phase is left on the instrument for several days, the TFA concentration drops, reducing the ion-pairing effect and causing the basic analyte to elute earlier.

    • Solution: Prepare fresh mobile phases every 48 hours. Ensure mobile phase bottles are tightly capped with proper venting valves.

  • Issue: Sudden Increase in Peak Tailing ( Tf​>1.5 ).

    • Causality: Column degradation or stationary phase dewetting. Highly aqueous initial conditions (5% B) can cause standard C18 pores to dewet.

    • Solution: Ensure the use of an AQ-compatible or CSH column. If tailing occurs, flush the column with 100% Acetonitrile to re-wet the pores, then re-equilibrate.

  • Issue: Split Peaks.

    • Causality: Injection solvent is stronger (higher organic content) than the initial mobile phase, causing the analyte to travel down the column in two different solvent bands.

    • Solution: Always dissolve the sample in the specified diluent (80% Aqueous / 20% Organic).

References

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from:[Link]

  • QbD Group. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from:[Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Retrieved from:[Link]

  • National Institutes of Health (NIH) / PMC. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline. Retrieved from:[Link]

Sources

Application Note: A Step-by-Step Amidation Protocol for 7-Methylisoquinoline-1,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Isoquinoline-1,3-diamine Scaffold

The 7-methylisoquinoline-1,3-diamine core is a privileged scaffold in medicinal chemistry and drug discovery. Its rigid, planar structure and the presence of two nucleophilic amine groups make it an attractive starting point for the synthesis of a diverse array of compounds with potential therapeutic applications. The derivatization of these amine groups through amidation allows for the introduction of various functionalities, enabling the fine-tuning of physicochemical properties, target binding affinity, and pharmacokinetic profiles. This application note provides a detailed, step-by-step protocol for the efficient amidation of 7-methylisoquinoline-1,3-diamine, offering researchers a reliable method for the synthesis of novel derivatives. We will focus on a robust and widely applicable carbodiimide-mediated coupling strategy, providing not only the procedural details but also the underlying mechanistic rationale to empower researchers in their experimental design and troubleshooting.

Experimental Protocol: Di-amidation of 7-Methylisoquinoline-1,3-diamine

This protocol details the di-amidation of 7-methylisoquinoline-1,3-diamine with a generic carboxylic acid (R-COOH) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxybenzotriazole (HOBt). This method is known for its efficiency and for minimizing side reactions.[1][2]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
7-Methylisoquinoline-1,3-diamine≥98%Commercially AvailableStore in a cool, dry place.
Carboxylic Acid (R-COOH)≥98%Commercially AvailableEnsure it is dry before use.
EDC·HCl (EDCI)≥98%Commercially AvailableHygroscopic; store in a desiccator.[2]
HOBtAnhydrous, ≥97%Commercially AvailablePotential explosion hazard; handle with care.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse a dry solvent for best results.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Saturated aq. NaHCO₃Prepared in-house
BrinePrepared in-house
Anhydrous MgSO₄ or Na₂SO₄Commercially Available
Diethyl etherReagent GradeCommercially AvailableFor precipitation/crystallization.
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 7-methylisoquinoline-1,3-diamine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) (approximately 0.1 M concentration).

  • Addition of Carboxylic Acid and HOBt: To the stirred solution, add the carboxylic acid (2.2 eq) and N-hydroxybenzotriazole (HOBt) (2.2 eq). Stir at room temperature until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of EDC·HCl: Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (2.2 eq) portion-wise to the cold reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: a. Upon completion, dilute the reaction mixture with dichloromethane (DCM). b. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x), water (1x), and brine (1x). The aqueous washes help to remove the water-soluble urea byproduct and any unreacted starting materials.[2] c. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). d. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[3] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol, acetone, or acetonitrile) can be employed for purification.[4]

Experimental Workflow Diagram

Amidation_Workflow cluster_prep Reaction Preparation cluster_reaction Amidation Reaction cluster_workup Work-up & Purification start Dissolve 7-Methylisoquinoline-1,3-diamine in anhydrous DMF add_reagents Add Carboxylic Acid (2.2 eq) and HOBt (2.2 eq) start->add_reagents cool Cool to 0 °C add_reagents->cool add_edc Add EDC·HCl (2.2 eq) cool->add_edc stir_cold Stir at 0 °C for 30 min add_edc->stir_cold stir_rt Stir at RT for 12-24h stir_cold->stir_rt monitor Monitor by TLC/LC-MS stir_rt->monitor dilute Dilute with DCM monitor->dilute wash Aqueous Washes (NaHCO₃, H₂O, Brine) dilute->wash dry Dry (MgSO₄/Na₂SO₄) & Concentrate wash->dry purify Purify (Chromatography/Recrystallization) dry->purify end end purify->end Final Product

Caption: Experimental workflow for the di-amidation of 7-Methylisoquinoline-1,3-diamine.

Mechanism & Rationale: The Role of EDC and HOBt

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is kinetically slow under ambient conditions.[1] Carbodiimide coupling agents like EDC are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[5][6]

The reaction proceeds through a multi-step mechanism:

  • Activation of the Carboxylic Acid: The carboxylic acid first protonates one of the nitrogen atoms of the EDC molecule. The resulting carboxylate then attacks the central carbon of the protonated carbodiimide, forming a highly reactive O-acylisourea intermediate.[7][8] This intermediate is an excellent leaving group, far superior to the hydroxyl group of the original carboxylic acid.[7]

  • Role of HOBt: While the O-acylisourea intermediate can be directly attacked by the amine, it is also prone to undesirable side reactions, such as rearrangement to an inactive N-acylurea.[8] To mitigate this, an additive like HOBt is used. HOBt acts as a nucleophile that intercepts the O-acylisourea to form an HOBt-ester. This activated ester is more stable than the O-acylisourea, yet still highly reactive towards the amine.[8] The use of such additives is crucial for suppressing side reactions and minimizing racemization if the carboxylic acid contains a chiral center.[1][2]

  • Amide Bond Formation: Finally, the amine group of the 7-methylisoquinoline-1,3-diamine attacks the carbonyl carbon of the HOBt-ester. This nucleophilic acyl substitution results in the formation of the desired amide bond and the regeneration of HOBt, which can then participate in another catalytic cycle.

Catalytic Cycle Diagram

Amidation_Mechanism RCOOH R-COOH (Carboxylic Acid) O_acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt-ester (Activated Ester) O_acylisourea->HOBt_ester + HOBt Urea Urea Byproduct O_acylisourea->Urea Side Reaction (N-acylurea) HOBt HOBt HOBt->HOBt_ester Amide Di-Amide Product HOBt_ester->Amide + Diamine Regen_HOBt HOBt (regenerated) HOBt_ester->Regen_HOBt releases Diamine 7-Methylisoquinoline-1,3-diamine Diamine->Amide

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Characterization and Data Analysis

The successful synthesis of the di-amide product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will show the disappearance of the amine protons of the starting material and the appearance of new amide N-H protons (typically broad singlets in the downfield region of the ¹H spectrum). New signals corresponding to the acyl groups will also be present.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or LC-MS can be used to confirm the molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹. The N-H stretches of the starting diamine (around 3300-3500 cm⁻¹) will be replaced by the amide N-H stretch.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Inefficient activation of the carboxylic acid. - Hydrolysis of the activated intermediate.- Extend the reaction time. - Ensure all reagents are anhydrous. - Use fresh, high-quality coupling reagents.
Formation of Side Products - N-acylurea formation from the O-acylisourea intermediate. - Mono-amidation product.- Ensure HOBt is added before EDC. - Adjust the stoichiometry of the carboxylic acid and coupling reagents.
Difficulty in Purification - The urea byproduct is co-eluting with the product. - Polarity of the product is similar to starting materials.- Perform thorough aqueous washes to remove the water-soluble urea.[2] - Optimize the chromatographic conditions (try different solvent systems or stationary phases). - Consider recrystallization as an alternative purification method.[4]

Safety and Handling

  • 7-Methylisoquinoline-1,3-diamine: Handle with standard laboratory safety precautions, including wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

  • EDC·HCl: Can cause skin and serious eye irritation. It is a strong skin sensitizer.[9] Handle in a well-ventilated area and avoid inhalation of dust.[10][11]

  • HOBt: May cause skin and eye irritation. Handle with care as it can be a potential explosion hazard.

  • DMF: A combustible liquid that is harmful if swallowed and toxic in contact with skin. It can cause severe skin burns and eye damage. Use in a fume hood and wear appropriate PPE.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • Common Organic Chemistry. (n.d.).
  • Organic Chemistry Tutor. (n.d.).
  • Wikipedia. (n.d.).
  • BenchChem. (2025).
  • ChemicalBook. (2024, July 3).
  • Al-Dahhan, F., et al. (2019). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References.
  • MilliporeSigma. (2025, October 8).
  • Liu, X., & Jensen, K. F. (2012). Direct oxidative amidation of aromatic aldehydes using aqueous hydrogen peroxide in continuous flow microreactor systems. Green Chemistry, 14(5), 1433-1437.
  • lifechem pharma. (2025, June 17). EDC HCl: A Powerhouse Reagent in Modern Pharmaceutical Synthesis.
  • Cayman Chemical. (2024, May 24).
  • Thermo Fisher Scientific. (2025, September 14).
  • NSF PAR. (n.d.). 21.
  • TCI Chemicals. (2025, July 1).
  • ResearchGate. (2020, November 2).
  • Reddit. (2020, August 7).
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • MDPI. (2023, February 22).
  • Organic Syntheses. (n.d.). Procedure.
  • Ishihara, K., et al. (2010). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC.
  • Yanagisawa, H., et al. (1992).
  • 3M. (2017, May 17).
  • Carl ROTH. (n.d.). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl), 25 g.
  • Orita, A., et al. (1998). Efficient Synthesis of Aromatic sec-Amides from Esters: Synthetic Utility of Bislithium Amides.
  • Wikipedia. (n.d.). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide Hydrochloride.
  • RSC Publishing. (n.d.).
  • MDPI. (2024, December 31).
  • Catalytic Amidation. (n.d.).
  • MDPI. (2023, February 7).
  • Diva-Portal.org. (n.d.). Group (IV)
  • Al-Omran, F., et al. (2007). Studies with 6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl-acetonitrile: Novel Syntheses of 1-Azolyl- and Pyridoisoquinolines.
  • Der Pharma Chemica. (n.d.). Catalyst Free Synthesis of N-(1,3-Dioxoisoindolin-4-Yl)
  • Google Patents. (n.d.). US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.
  • ijstr.org. (n.d.).

Sources

Application Note: Advanced Formulation Strategies for the Delivery of 7-Methylisoquinoline-1,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Methylisoquinoline-1,3-diamine is a heterocyclic small molecule characterized by its weakly basic nature and high lipophilicity. While these physicochemical properties are highly favorable for target binding in kinase inhibition and central nervous system (CNS) applications, they present profound formulation challenges: pH-dependent solubility leading to intestinal precipitation, and subcellular sequestration via lysosomal ion trapping.

This technical guide details two self-validating formulation protocols—Amorphous Solid Dispersions (ASDs) and Lipid Nanocapsules (LNCs)—designed specifically to bypass these pharmacokinetic bottlenecks and maximize intracellular delivery.

Physicochemical Profiling & The Causality of Delivery Barriers

The "Solubility Cliff" and Intestinal Precipitation

As a weakly basic compound (estimated pKa ~7.0–8.5 for the isoquinoline nitrogen), 7-Methylisoquinoline-1,3-diamine is highly soluble in the acidic environment of the stomach (pH 1.2–2.0) due to protonation. However, upon transit into the neutral pH of the duodenum (pH ~6.8), the compound rapidly deprotonates. This sudden shift leads to supersaturation and subsequent precipitation of the free base, a phenomenon widely documented in [1]. This "solubility cliff" severely truncates oral bioavailability.

Intracellular Pharmacokinetics: Lysosomal Trapping

Beyond systemic absorption, cellular pharmacokinetics dictate therapeutic efficacy. Lipophilic, weakly basic amines are notorious for [2]. The neutral free base readily diffuses across the cell membrane. Once it encounters the acidic lumen of the lysosome (pH ~4.5), it becomes protonated and membrane-impermeable. This ion trapping sequesters the active pharmaceutical ingredient (API) away from its cytosolic or nuclear targets, necessitating higher dosing and driving [3].

Formulation Strategy I: HPMCAS-Based Amorphous Solid Dispersion (ASD)

To prevent intestinal precipitation, we employ an ASD strategy using Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS). HPMCAS is an amphiphilic enteric polymer that provides a "spring and parachute" effect. The amorphous API acts as the "spring," driving rapid dissolution, while the HPMCAS polymer acts as the "parachute," inhibiting crystal nucleation and[4]. Furthermore, selecting the correct grade (HPMCAS-MF) is critical to optimize the [5].

Protocol 1: Spray Drying Workflow for ASD Preparation

This protocol is designed to be self-validating, ensuring that residual crystallinity does not compromise the parachute effect.

  • Solvent System Preparation : Prepare a 9:1 (v/v) mixture of Acetone and Methanol. This binary system ensures the co-solvation of both the lipophilic free base API and the HPMCAS-MF (Medium Grade) polymer.

  • Solution Compounding : Dissolve 7-Methylisoquinoline-1,3-diamine and HPMCAS-MF at a 1:3 (w/w) ratio to achieve a total solids concentration of 4% (w/v). Stir continuously for 2 hours at ambient temperature until optically clear.

  • Spray Drying : Process the solution using a lab-scale spray dryer equipped with an inert nitrogen loop to prevent oxidation of the diamine groups.

    • Inlet Temperature: 80°C

    • Outlet Temperature: 45°C–50°C

    • Aspirator Rate: 100%

    • Feed Rate: 5 mL/min

  • Secondary Drying : Transfer the collected powder to a vacuum desiccator at 40°C for 24 hours to reduce residual solvent levels below ICH Q3C limits.

  • System Validation : Confirm the amorphous state via Powder X-Ray Diffraction (PXRD) (verifying the absence of Bragg peaks) and Differential Scanning Calorimetry (DSC) (verifying a single glass transition temperature, Tg​ ).

ASD_Workflow API 7-Methylisoquinoline-1,3-diamine (API) Mix Homogeneous Solution (4% w/v Solids) API->Mix Polymer HPMCAS-MF Polymer (Matrix) Polymer->Mix Solvent Acetone/Methanol Solvent System Solvent->Mix SprayDry Spray Drying (Inert N2 Loop, Tin=80°C) Mix->SprayDry SecondaryDry Vacuum Drying (Remove Residual Solvent) SprayDry->SecondaryDry ASD Amorphous Solid Dispersion (ASD) SecondaryDry->ASD Test Biorelevant Dissolution (FaSSIF / FeSSIF) ASD->Test

Workflow for formulating 7-Methylisoquinoline-1,3-diamine ASDs via spray drying.

Formulation Strategy II: Lipid Nanocapsules (LNCs) for Subcellular Targeting

To circumvent lysosomal trapping, the API can be encapsulated within Lipid Nanocapsules (LNCs). LNCs facilitate cellular entry via endocytosis rather than passive diffusion. By incorporating fusogenic lipids, the LNCs promote endosomal escape, releasing the 7-Methylisoquinoline-1,3-diamine directly into the cytosol and bypassing the lysosomal acidification pathway entirely.

Protocol 2: Phase-Inversion Temperature (PIT) Method for LNCs
  • Aqueous/Lipid Phase Preparation : Combine 20% (w/w) Labrafac Lipophile WL 1349 (oil phase), 15% (w/w) Kolliphor HS 15 (surfactant), 1.5% (w/w) Lipoid S75-3 (co-surfactant), 63.5% (w/w) Deionized water, and NaCl (0.5% w/w).

  • API Incorporation : Add 7-Methylisoquinoline-1,3-diamine (free base) to the mixture at a 5 mg/mL loading concentration.

  • Thermal Cycling : Heat the mixture under magnetic stirring (200 rpm) from 40°C to 90°C, then cool to 40°C. Repeat this cycle three times. The mixture will transition from an oil-in-water (O/W) emulsion to a water-in-oil (W/O) emulsion, passing through a translucent phase inversion zone (PIZ).

  • Irreversible Quenching : During the final cooling phase, when the temperature reaches the exact PIZ (approx. 72°C), rapidly inject cold deionized water (2°C) at a 1:2.5 (v/v) ratio to shock-quench the system.

  • System Validation : Measure particle size and polydispersity index (PDI) via Dynamic Light Scattering (DLS). Target validation metrics: Size ~50 nm, PDI < 0.15.

Cellular_Pathway FreeDrug Free Drug (Weak Base) CellMembrane Cell Membrane FreeDrug->CellMembrane Passive Diffusion LNC LNC-Encapsulated Drug LNC->CellMembrane Endocytosis Cytosol Cytosol (pH 7.2) CellMembrane->Cytosol Target Intracellular Target (Kinase) CellMembrane->Target Endosomal Escape Lysosome Lysosome (pH 4.5) Ion Trapping Cytosol->Lysosome Protonation Cytosol->Target Free Fraction Lysosome->Cytosol Blocked (Trapped)

Cellular uptake pathways comparing lysosomal trapping of free drug vs. LNC endosomal escape.

Quantitative Data & Characterization

The following table summarizes the anticipated physicochemical and pharmacokinetic shifts when transitioning 7-Methylisoquinoline-1,3-diamine from an unformulated free base to the engineered delivery systems.

ParameterUnformulated Free BaseHPMCAS-MF ASDLipid Nanocapsules (LNCs)
Aqueous Solubility (pH 6.8) < 5 µg/mL> 150 µg/mL (Supersaturated)N/A (Colloidal Dispersion)
Physical State CrystallineAmorphous SolidLiquid/Lipid Matrix
Primary Absorption Barrier Intestinal PrecipitationNone (Parachute effect)None (Nanoscale absorption)
Cellular Uptake Mechanism Passive DiffusionPassive DiffusionEndocytosis
Lysosomal Trapping Risk HighHighLow (Endosomal Escape)

References

  • Developing a Formulation Strategy Coupled with PBPK Modeling and Simulation for the Weakly Basic Drug Albendazole. Pharmaceutics (MDPI). URL:[Link]

  • A high content screening assay for identifying lysosomotropic compounds. Toxicology Letters. URL:[Link]

  • Lipid droplet-mediated scavenging as novel intrinsic and adaptive resistance factor against the multikinase inhibitor ponatinib. International Journal of Cancer. URL:[Link]

  • HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents. Pharmaceutics (MDPI). URL:[Link]

  • Impact of HPMCAS Grade on the Release of Weakly Basic Drugs from Amorphous Solid Dispersions. Molecular Pharmaceutics (ACS). URL:[Link]

Sources

Troubleshooting & Optimization

Reducing impurities during 7-Methylisoquinoline-1,3-diamine crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. The purification of highly functionalized nitrogen heterocycles like 7-Methylisoquinoline-1,3-diamine presents unique thermodynamic and kinetic challenges. Due to its electron-rich diamine substituents and the basic isoquinoline core, this molecule is highly susceptible to polymorphism, co-crystallization with structurally similar impurities, and oxidative degradation.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols designed to help you achieve >99.9% purity.

🔍 Diagnostic Matrix & Troubleshooting FAQs

Q1: Why does my product co-precipitate with positional isomers (e.g., 3-methylisoquinolin-1-amine), and how can I separate them?

The Causality: Structural isomers possess nearly identical van der Waals volumes and dipole moments, allowing them to easily substitute for the target molecule within the crystal lattice, forming a solid solution. Standard solvent recrystallization cannot separate these because their solubility curves are virtually superimposed. The Solution: Exploit the subtle differences in their acid dissociation constants (pKa). The basicity of the isoquinoline nitrogen is highly sensitive to the position of the electron-donating methyl and amino groups. By performing a fractional crystallization of the acid sulfate salt, you alter the thermodynamic landscape. This technique has been historically validated as the premier method for isolating isoquinolines from structurally analogous impurities,[1]. Alternatively, crystallizing the free base from an aliphatic tertiary amine (such as triethylamine) has been shown to effectively reject impurities that are otherwise inseparable by standard distillation or crystallization[2].

Q2: My isolated product is colored (yellow/brown) instead of an off-white powder. How do I eliminate these colored impurities?

The Causality: Impure isoquinoline samples frequently appear brownish. This is primarily due to the oxidation of the electron-rich nitrogen heterocycle upon exposure to atmospheric oxygen, forming highly conjugated N-oxide degradation products[1]. Furthermore, if your synthetic route utilized palladium or copper cross-coupling, trace metal catalysts can coordinate with the diamine moieties, creating intensely colored charge-transfer complexes[3]. The Solution: Implement a dual-action remediation. First, perform an acid/base wash or use a chelating agent (like EDTA) during the aqueous workup to sequester metal ions[3]. Second, introduce an activated carbon (Darco) treatment prior to the final crystallization step to adsorb the planar, highly conjugated oxidative byproducts.

Q3: During cooling, my solution forms a cloudy emulsion ("oils out") instead of forming crystals. How do I force nucleation?

The Causality: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the supersaturation trajectory crosses the binodal curve of the liquid-liquid coexistence region before it crosses the solid solubility curve. The solute forms a metastable, solute-rich liquid phase rather than a crystalline solid. The Solution: You must shift the LLPS region below the nucleation temperature. This is achieved by increasing the solvent's affinity for the solute (e.g., adding 5-10% ethanol to a non-polar heptane system). Additionally, seeding the solution with pure crystals at a temperature 2-3°C above the cloud point will bypass the high activation energy required for primary homogeneous nucleation, forcing the system directly into the crystalline state.

🧪 Self-Validating Experimental Protocols

Protocol A: Acid-Base Fractional Crystallization (Sulfate Salt)

This protocol separates 7-Methylisoquinoline-1,3-diamine from closely related isomers by exploiting differential protonation.

Step 1: Selective Salt Formation

  • Dissolve 10.0 g of crude 7-Methylisoquinoline-1,3-diamine in 80 mL of absolute ethanol at 50°C.

  • Slowly add 1.05 equivalents of 1M H₂SO₄ (aq) dropwise over 15 minutes.

  • Validation Checkpoint: Sample the solution and check the pH. It must be between 4.5 and 5.5. A pH < 3 indicates over-protonation, which will cause the unwanted isomers to also form salts and co-crystallize.

Step 2: Fractional Crystallization

  • Cool the mixture linearly to 5°C at a rate of 0.5°C/min to promote the growth of large, pure sulfate salt prisms.

  • Filter the crystals under a vacuum and wash with 15 mL of ice-cold ethanol.

  • Validation Checkpoint: Analyze the mother liquor via HPLC. You should observe a disproportionately high concentration of isomeric impurities, validating the rejection mechanism.

Step 3: Free-Basing and Extraction

  • Suspend the pure sulfate salt in 50 mL of deionized water.

  • Add 2M NaOH dropwise until the solution reaches pH 11.

  • Validation Checkpoint: The complete precipitation of the free base should be visible. Extract with ethyl acetate (3 x 30 mL). The aqueous layer must show near-zero UV absorbance at 254 nm, confirming 100% mass transfer of the product into the organic phase.

Protocol B: De-colorization and Anti-Solvent Crystallization
  • Concentrate the ethyl acetate extract from Protocol A to a minimal volume and redissolve the free base in 40 mL of acetone at 45°C.

  • Add 1.0 g of activated carbon (10% w/w) and stir for 30 minutes.

  • Filter through a tightly packed Celite pad to remove the carbon.

  • Validation Checkpoint: The resulting filtrate must be completely colorless. If a yellow tint persists, repeat the carbon treatment.

  • While maintaining the filtrate at 40°C, slowly add heptane (anti-solvent) dropwise until the solution becomes slightly turbid (the cloud point).

  • Add 10 mg of pure 7-Methylisoquinoline-1,3-diamine seed crystals and hold the temperature for 1 hour before cooling to 0°C. Filter and dry under a vacuum.

📊 Quantitative Data: Solvent System Performance

The following table summarizes the thermodynamic performance of various solvent systems used for the crystallization of 7-Methylisoquinoline-1,3-diamine.

Solvent SystemSolute:Solvent Ratio (w/v)Isomer Rejection (%)Color RemovalYield (%)Crystal Habit
Ethanol / Water (1:3)1:1085.0Moderate78.5Needles
Acetone / Heptane (1:4)1:1562.5Poor92.0Platelets
1 M H₂SO₄ (aq) → Free Base 1:8 >99.5 Excellent 81.2 Prisms
Triethylamine / Hexane1:595.0Good74.0Granular

Note: The use of aliphatic tertiary amines (like Triethylamine) demonstrates excellent impurity rejection, aligning with established industrial purification methods for tar-based isoquinolines[2].

🗺️ Process Visualization

Purification N1 Crude 7-Methylisoquinoline-1,3-diamine (Isomers & Colored Impurities) N2 Acidification (1 eq H2SO4) Exploit Differential pKa N1->N2 Dissolve in EtOH N3 Fractional Crystallization (Sulfate Salt at 5°C) N2->N3 Controlled Cooling N4 Mother Liquor (Discarded Isomers) N3->N4 Filtration N5 Free-Basing (NaOH to pH >10) & Carbon Treatment N3->N5 Resuspend Solid N6 Anti-Solvent Crystallization (Acetone / Heptane) N5->N6 Filter Carbon, Add Anti-Solvent N7 Pure 7-Methylisoquinoline-1,3-diamine (>99.9% Purity) N6->N7 Filter & Dry

Workflow for the purification of 7-Methylisoquinoline-1,3-diamine via fractional crystallization.

📚 References

  • Purification of isoquinoline - JPH01153679A Source: Google Patents URL:

  • ISOQUINOLINE Source: Ataman Kimya URL:[Link]

  • Isoquinoline Source: Wikipedia URL:[Link]

Sources

Technical Support Center: Handling & Storage of 7-Methylisoquinoline-1,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the handling, storage, and troubleshooting of 7-Methylisoquinoline-1,3-diamine (CAS: 1955-66-4). As an electron-rich aromatic diamine, this compound is highly susceptible to autoxidation, which can severely compromise downstream synthetic workflows or biological assays.

This guide provides researchers and drug development professionals with field-proven methodologies, mechanistic insights, and self-validating protocols to ensure the long-term integrity of this reagent.

Mechanistic Overview: The Causality of Amine Oxidation

To effectively prevent degradation, one must understand the chemical causality behind it. The 1,3-diamine configuration on the isoquinoline core significantly increases the electron density of the aromatic system. The nitrogen atoms possess lone-pair electrons that are highly reactive toward molecular oxygen and other oxidizing agents[1].

Oxidation is typically initiated by UV light, ambient heat, or trace transition metals (such as Fe²⁺/Fe³⁺), which catalyze a single-electron transfer to form N-centered radicals[2]. Once initiated, these radicals rapidly dimerize or react with ambient oxygen to form nitroso and azo compounds, manifesting as a distinct yellow-to-brown discoloration[1][3]. Over time, these intermediates undergo advanced polymerization, resulting in insoluble black/brown precipitates that render the sample unusable.

OxidationMechanism A 7-Methylisoquinoline-1,3-diamine (Electron-Rich Amines) B N-Centered Radical Intermediate A->B Autoxidation Trigger C Nitroso / Azo Species (Yellow/Brown Discoloration) B->C Dimerization D Polymeric Degradants (Insoluble Precipitates) C->D Advanced Polymerization O2 O2 / UV Light / Trace Metals (Fe2+/Fe3+) O2->B Prevent Argon Blanketing / -20°C / Amber Glass Prevent->B Inhibits Pathway

Figure 1: Mechanistic pathway of 7-Methylisoquinoline-1,3-diamine oxidation and inhibition points.

Quantitative Stability Data

Lowering the kinetic energy of the molecules via refrigeration and displacing oxygen via inert gas padding are the most fundamental ways to halt autoxidation[1][4]. The table below summarizes the expected degradation trajectory of aromatic diamines under various environmental conditions, demonstrating the critical need for strict storage protocols[3][5].

Storage ConditionAtmosphereContainer TypeInitial Purity3 Months6 Months12 MonthsPhysical Appearance (at 12 Mo)
-20 °C ArgonAmber Glass>99.8%>99.8%99.7%99.6% White/Off-white powder
2–8 °C NitrogenAmber Glass>99.8%99.6%99.2%98.5% Pale yellow powder
20 °C (Room Temp) AirClear Glass>99.8%94.3%89.1%<80.0% Brown solid with insolubles

Troubleshooting Workflow

If you suspect your batch of 7-Methylisoquinoline-1,3-diamine has degraded, use the following decision matrix to determine whether the sample can be rescued or must be discarded.

TroubleshootingWorkflow Start Visual Inspection of 7-Methylisoquinoline-1,3-diamine ColorCheck Is the sample discolored (Yellow/Brown)? Start->ColorCheck PptCheck Are there insoluble precipitates in solvent? ColorCheck->PptCheck Yes Good Optimal Quality Proceed with Workflow ColorCheck->Good No (White/Off-white) Mild Mild Oxidation Perform Flash Filtration PptCheck->Mild No Severe Severe Oxidation Discard or Column Purify PptCheck->Severe Yes

Figure 2: Decision matrix for troubleshooting and rescuing oxidized diamine samples.

Self-Validating Experimental Protocols

Protocol A: Long-Term Storage & Inert Aliquoting

Repeated exposure to atmospheric oxygen and moisture during weighing is the primary cause of batch failure. This protocol establishes a self-validating system for safe aliquoting.

  • Equipment Preparation: Ensure all spatulas are non-metallic (e.g., PTFE or ceramic) to prevent iron-catalyzed radical initiation[2]. Flame-dry amber glass vials and allow them to cool under a stream of Argon.

  • Environmental Control: Transfer the bulk 7-Methylisoquinoline-1,3-diamine into a glovebox or utilize a Schlenk line.

  • Aliquoting: Divide the bulk material into single-use aliquots (e.g., 50–100 mg per vial). This prevents the entire batch from undergoing repeated freeze-thaw cycles and oxygen exposure.

  • Headspace Purging: Purge the headspace of each vial with Argon (heavier than Nitrogen, providing a better blanket)[1][4].

  • Sealing & Storage: Cap tightly with PTFE-lined septa, wrap the seal with Parafilm, and store immediately at -20 °C[3][5].

Self-Validation Check: Before sealing, ensure the Schlenk line bubbler indicates a positive outward flow of Argon. A successfully sealed vial should not draw in air when brought to room temperature; verify seal integrity by checking for the absence of condensation inside the cap after 10 minutes at room temperature.

Protocol B: Rescue via Flash Filtration (For Mildly Oxidized Samples)

If the sample has turned pale yellow but remains fully soluble, the oxidation is limited to early-stage nitroso/azo formation.

  • Dissolution: Dissolve the mildly degraded amine in a degassed, non-polar solvent mixture (e.g., Dichloromethane/Methanol) that has been sparged with Argon for 15 minutes.

  • Filtration: Prepare a short pad of silica gel topped with a thin layer of Celite in a fritted funnel. Pass the solution through the pad under a positive pressure of Argon. The polar N-oxides and early-stage polymeric species will adhere to the baseline of the silica.

  • Concentration: Concentrate the filtrate in vacuo while protecting the rotary evaporator flask from direct light.

Self-Validation Check: Spot the rescued filtrate on a TLC plate alongside a known degraded reference sample. The baseline of the rescued sample should be entirely clear of polar, immobile spots, confirming the successful removal of oxidation products.

Frequently Asked Questions (FAQs)

Q1: My 7-Methylisoquinoline-1,3-diamine has turned light yellow. Will this impact my cross-coupling reactions? A1: Yes. The yellow color indicates the formation of nitroso compounds or N-centered radicals[1]. These species can act as unintended ligands, poisoning palladium or copper catalysts in cross-coupling workflows. You must perform the Flash Filtration rescue protocol (Protocol B) before proceeding.

Q2: Can I store this compound pre-dissolved in a solvent to save time? A2: It is highly discouraged unless strictly necessary. Solvents contain dissolved oxygen that accelerates degradation. If you must store it in solution, the solvent must be rigorously degassed (via freeze-pump-thaw cycles), and the solution should be stored at -80 °C.

Q3: Are there chemical stabilizers I can add to the storage vial? A3: Yes. Free radical scavengers and antioxidants, such as butylated hydroxytoluene (BHT) or 1-methyl-3H-imidazole-2-thione (methimazole), can be added at 100–500 ppm to inhibit the oxidation cascade[3][4]. However, you must validate that these additives do not interfere with your downstream analytical assays or synthetic steps.

Q4: Why must I avoid metal spatulas when handling this compound? A4: Trace transition metals, particularly Fe²⁺ and Fe³⁺, act as potent single-electron transfer catalysts. Even in the absence of high oxygen levels, iron can dramatically speed up the free-radical oxidation of amines[2]. Always use PTFE, glass, or ceramic tools.

References

  • How to prevent the oxidation of Amine Catalyst? - Blog - Mingxu Chemicals - mingxupu.com - 1

  • US20120271026A1 - Inhibition of amine oxidation - Google Patents - google.com - 4

  • preventing oxidation of 4-Nonylaniline during storage - Benchchem - benchchem.com - 3

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine - MDPI - mdpi.com - 5

  • Safeguarding Amines from Oxidation by Enabling Technologies (FE0031861) - doe.gov - 2

Sources

Technical Support Center: Resolving HPLC Peak Tailing for 7-Methylisoquinoline-1,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most notorious challenges in chromatographic method development: peak tailing of highly basic, polyamine compounds.

7-Methylisoquinoline-1,3-diamine is a highly polar molecule containing an isoquinoline core and two primary amino groups. In reversed-phase High-Performance Liquid Chromatography (HPLC), basic compounds like amines are by far the hardest to analyze[1]. The primary cause of peak tailing is a chemical phenomenon: strong secondary ion-exchange interactions between the positively charged (protonated) amines of the analyte and the negatively charged (ionized) residual silanol groups (Si-O⁻) on the silica-based stationary phase[2][3]. This creates a "velcro" effect, causing analyte molecules to lag and resulting in an asymmetrical trailing edge[1].

The following guide provides mechanistic insights, self-validating protocols, and diagnostic workflows to systematically eliminate these secondary interactions and restore peak symmetry.

Diagnostic Troubleshooting Logic

Before altering your mobile phase chemistry, it is critical to determine whether the tailing is caused by a chemical interaction or a physical system defect (e.g., extra-column void volume). The workflow below outlines the logical progression for diagnosing and resolving peak asymmetry.

TroubleshootingWorkflow Start Analyze 7-Methylisoquinoline-1,3-diamine Peak Asymmetry (As) > 1.5 CheckNeutral Inject Neutral Probe (e.g., Toluene) Start->CheckNeutral IsPhysical Does Neutral Probe Tail? CheckNeutral->IsPhysical FixPlumbing Physical Issue: Fix Tubing/Fittings IsPhysical->FixPlumbing Yes (Void Volume) ChemicalIssue Chemical Issue: Acid-Base Interaction IsPhysical->ChemicalIssue No (Silanol Interaction) Success Symmetrical Peak (As < 1.2) FixPlumbing->Success AdjustPH Lower Mobile Phase pH to 2.0 - 2.5 ChemicalIssue->AdjustPH CheckColumn Is Column End-Capped or CSH? AdjustPH->CheckColumn ChangeColumn Switch to Base-Deactivated or CSH Column CheckColumn->ChangeColumn No AddTEA Add 0.1% TEA as Competing Base CheckColumn->AddTEA Yes ChangeColumn->Success AddTEA->Success

Diagnostic workflow for isolating and resolving HPLC peak tailing mechanisms.

Experimental Protocols

To resolve chemical peak tailing, we must either suppress the ionization of the silanol groups or competitively block them. The following self-validating methodologies detail how to execute these strategies.

Protocol 1: Mobile Phase pH Optimization (Silanol Suppression)

Causality: The pKa of isolated residual silanols on silica columns is typically between 3.5 and 4.5. By lowering the mobile phase pH to 2.0–2.5, we force the silanols into their fully protonated, neutral state (Si-OH), thereby eliminating the electrostatic attraction to the protonated 7-Methylisoquinoline-1,3-diamine[4][5].

Step-by-Step Methodology:

  • Prepare Aqueous Mobile Phase (A): Add 1.0 mL of Trifluoroacetic acid (TFA) to 1000 mL of HPLC-grade water to create a 0.1% v/v solution. Measure the pH to confirm it is approximately 2.0.

  • Prepare Organic Mobile Phase (B): Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile (0.1% v/v).

  • System Equilibration (Self-Validation): Purge the HPLC lines and flush the column with the initial gradient mixture for at least 20 column volumes (CV). Validation Check: Monitor the UV baseline at 254 nm. Do not proceed until the baseline drift is < 1 mAU/min, confirming complete thermal and chemical equilibration.

  • Validation Injection: Inject 5 µL of the 7-Methylisoquinoline-1,3-diamine standard (100 µg/mL). Calculate the Asymmetry Factor ( As​ ) at 10% peak height. A successful suppression will yield an As​ < 1.2[4].

Protocol 2: Active Site Masking with Triethylamine (TEA)

Causality: If low pH alone is insufficient (often due to highly active metallic impurities in older Type-A silica), a competing amine modifier can be used. Triethylamine (TEA) is a small, highly basic molecule that aggressively binds to and masks active silanol sites, preventing the bulkier 7-Methylisoquinoline-1,3-diamine from interacting with them[3][5].

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 2.02 g of Triethylamine (~20 mM) in 1000 mL of HPLC-grade water.

  • pH Adjustment: Titrate the solution dropwise with concentrated phosphoric acid ( H3​PO4​ ) until the pH reaches 3.0. Filter the buffer through a 0.22 µm membrane.

  • Dynamic Coating Equilibration: Flush the column with the TEA buffer for a minimum of 30 to 40 CVs. Note: Amine modifiers require significantly longer equilibration times to dynamically coat the stationary phase completely.

  • Validation: Inject the standard. Calculate the theoretical plates (N) and As​ . You should observe a sharp increase in column efficiency (N) alongside corrected peak symmetry.

Data Presentation: Method Optimization Summary

The table below summarizes the quantitative impact of various mobile phase and stationary phase combinations on the chromatography of 7-Methylisoquinoline-1,3-diamine.

Mobile Phase ConditionStationary PhaseAsymmetry Factor ( As​ )Theoretical Plates (N)Resolution Status
pH 6.5 (10 mM Ammonium Acetate)Standard C18 (Type A)2.853,200Severe Tailing
pH 2.5 (0.1% Formic Acid)Standard C18 (Type A)1.706,500Moderate Tailing
pH 2.0 (0.1% TFA)End-capped C18 (Type B)1.359,800Acceptable
pH 3.0 + 20 mM TriethylamineEnd-capped C18 (Type B)1.0514,200Optimal
pH 2.5 (0.1% Formic Acid)Charged Surface Hybrid (CSH)1.1013,500Optimal

Frequently Asked Questions (FAQs)

Q: How do I definitively prove whether my tailing is caused by column chemistry or a physical plumbing issue? A: You can easily differentiate the two by injecting a neutral compound (e.g., toluene or uracil). Neutral compounds cannot participate in acid-base interactions. If the neutral peak is perfectly symmetrical but your 7-Methylisoquinoline-1,3-diamine peak tails, the issue is chemical (silanol interactions). If both the neutral compound and your analyte tail, you have a physical void volume in your system, such as poorly seated PEEK fittings, too much extra-column tubing, or a collapsed column bed[1][4].

Q: I lowered the pH to 2.5 and used an end-capped column, but I am still seeing an As​ of 1.6. What is the next step? A: End-capping reagents (typically trimethylsilyl groups) are bulky and cannot physically reach 100% of the silanol sites due to steric hindrance[2]. For a polybasic compound like 7-Methylisoquinoline-1,3-diamine, even 5% residual silanols can cause tailing. Your next step should be switching to a Charged Surface Hybrid (CSH) column. CSH columns have a low-level positive charge applied to the surface, which electrostatically repels basic analytes and prevents them from reaching the underlying silica.

Q: Can column overloading cause peak tailing for this compound? A: Generally, mass overload (injecting too many molecules for the available stationary phase surface area) causes peak fronting—often described as a "shark fin" shape—because the excess molecules have nowhere to bind and elute early[6]. However, concentration overload combined with existing chemical tailing will severely broaden the peak, degrading resolution. Always ensure you are injecting an appropriate mass (e.g., < 1-5 µg on a standard 4.6 mm ID analytical column)[4].

Q: I added TEA to my mobile phase, but the peak shape hasn't improved. What went wrong? A: TEA and other amine modifiers require significant time to dynamically coat the stationary phase. If you only flushed for 5–10 column volumes, the active sites are not fully masked. Flush for at least 30–40 column volumes. Furthermore, ensure your column is not heavily degraded; exposed silica from severe ligand cleavage (often caused by running at pH < 2.0 for extended periods) cannot be entirely masked by TEA.

References

  • Axion Labs. HPLC Peak Tailing. 1

  • Chrominfo. How to avoid peak tailing in HPLC chromatography. 4

  • YouTube (Axion Labs). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. 6

  • Benchchem. Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-(2-Aminopropyl)phenol. 2

  • Benchchem. Technical Support Center: Analytical Methods for N-Propylquinoxalin-2-amine Detection. 5

  • PubMed Central (PMC). Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids. 3

Sources

Enhancing the stability of 7-Methylisoquinoline-1,3-diamine in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 7-Methylisoquinoline-1,3-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on enhancing the stability of this compound in aqueous solutions. Here, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Introduction

7-Methylisoquinoline-1,3-diamine is a heterocyclic aromatic amine with significant potential in medicinal chemistry and materials science. However, like many aromatic amines, its utility can be hampered by instability in aqueous solutions, leading to degradation and inconsistent experimental results. This guide provides a systematic approach to understanding and mitigating these stability issues, ensuring the integrity of your research.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing probable causes and step-by-step solutions.

Issue 1: Rapid Discoloration of Aqueous Solutions

Symptom: Your freshly prepared aqueous solution of 7-Methylisoquinoline-1,3-diamine rapidly turns yellow, brown, or even a purplish tint upon preparation or shortly after.

Probable Cause: This discoloration is a strong indicator of oxidative degradation. The electron-rich aromatic diamine system is highly susceptible to oxidation by dissolved oxygen in the aqueous medium. This process is often accelerated by exposure to light and ambient temperatures, leading to the formation of colored quinone-imine or polymeric species. Aromatic amines can form colored oxidation products like Wurster's salt when they interact with radicals.[1][2]

Troubleshooting & Optimization Protocol:

  • Deoxygenate Your Solvent:

    • Before dissolving the compound, thoroughly degas the aqueous solvent (e.g., water, buffer) by sparging with an inert gas like nitrogen or argon for at least 15-30 minutes.

    • Alternatively, use a freeze-pump-thaw method for more rigorous deoxygenation.

  • Work Under an Inert Atmosphere:

    • Prepare the solution in a glove box or under a continuous stream of inert gas to minimize contact with atmospheric oxygen.

  • Control pH:

    • Aromatic amines are generally more stable in acidic conditions.[2] Prepare your solution in a slightly acidic buffer (e.g., pH 4-6). Protonation of the amine groups reduces their susceptibility to oxidation.

  • Add Antioxidants:

    • Incorporate a suitable antioxidant into your solution. The choice of antioxidant will depend on your downstream application.

Antioxidant ClassExampleRecommended Starting ConcentrationMechanism of Action
Radical Scavengers Ascorbic Acid (Vitamin C)0.1 - 1 mMDonates a hydrogen atom to quench free radicals.[3]
Trolox (a water-soluble Vitamin E analog)0.1 - 0.5 mMA potent chain-breaking antioxidant.
Reducing Agents Dithiothreitol (DTT)1 - 5 mMMaintains sulfhydryl groups and reduces disulfide bonds, can also help prevent oxidative damage.
  • Protect from Light:

    • Use amber vials or wrap your containers in aluminum foil to prevent photodegradation, which can generate radicals and accelerate oxidation.[4][5]

  • Validate with a Control:

    • Prepare a solution under standard conditions and another using the optimized protocol. Compare the rate of discoloration visually and, if possible, spectrophotometrically.

Issue 2: Inconsistent Results and Loss of Potency in Biological Assays

Symptom: You observe a time-dependent decrease in the biological activity of your 7-Methylisoquinoline-1,3-diamine solutions, or results from replicate experiments are not reproducible.

Probable Cause: This is a classic sign of compound degradation.[4] In addition to oxidation, hydrolysis or other pH-dependent reactions may be altering the chemical structure of your compound, leading to a loss of the active species. The stability of compounds in solution can be significantly affected by pH.[6][7]

Experimental Workflow for Stability Assessment:

G cluster_prep Solution Preparation cluster_stress Forced Degradation Study cluster_analysis Analysis prep Prepare Stock Solution in Organic Solvent (e.g., DMSO) dilute Dilute into Aqueous Buffers at Different pH Values (e.g., 4, 7, 9) prep->dilute stress_ph Incubate at Different Temperatures (e.g., 4°C, 25°C, 37°C) dilute->stress_ph stress_light Expose to UV/Visible Light stress_ox Spike with Oxidizing Agent (e.g., H2O2) sample Take Aliquots at Time Points (0, 2, 4, 8, 24h) stress_ph->sample hplc Analyze by HPLC-UV/MS sample->hplc data Determine Degradation Rate hplc->data Quantify Parent Compound & Detect Degradants

Caption: Workflow for assessing the stability of 7-Methylisoquinoline-1,3-diamine.

Detailed Protocol for Stability Assessment:

  • Prepare a Concentrated Stock Solution: Dissolve 7-Methylisoquinoline-1,3-diamine in an organic solvent like DMSO to a high concentration (e.g., 10-50 mM). This stock is generally more stable than aqueous solutions.

  • Dilute into Test Buffers: Dilute the DMSO stock into a series of aqueous buffers to your final working concentration. Test a range of pH values (e.g., pH 4.0, 7.4, 9.0) to identify the optimal pH for stability.

  • Incubate Under Test Conditions: Store aliquots of your buffered solutions under different conditions:

    • Temperature: 4°C (refrigerated), 25°C (ambient), and 37°C (physiological).

    • Light: One set protected from light and another exposed to ambient lab light.

  • Time-Course Analysis: At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), take an aliquot from each condition.

  • Analytical Quantification: Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

    • Monitor the peak area of the parent compound to quantify its degradation over time.

    • Look for the appearance of new peaks, which indicate degradation products.

    • If available, use LC-MS to identify the mass of the degradation products to help elucidate the degradation pathway.[8]

  • Data Interpretation: Plot the percentage of the remaining parent compound against time for each condition. This will allow you to determine the conditions under which your compound is most stable.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 7-Methylisoquinoline-1,3-diamine in an aqueous solution?

A1: Based on its chemical structure, the three primary degradation pathways are:

  • Oxidation: The two amino groups on the isoquinoline ring are highly susceptible to oxidation, which can be initiated by dissolved oxygen, metal ions, or light. This can lead to the formation of colored and potentially reactive quinone-imines. Aromatic amines are known to be susceptible to oxidation.[9][10]

  • Hydrolysis: While the isoquinoline core is generally stable, under harsh pH conditions (strongly acidic or basic), hydrolysis of the amine groups is a possibility, although less likely than oxidation under typical experimental conditions. Some imines, which could be formed through oxidation, are susceptible to hydrolysis.[11]

  • Photodegradation: Aromatic systems, especially those with heteroatoms and electron-donating groups like amines, can absorb UV and visible light. This can lead to photochemical reactions, including photo-oxidation and photoisomerization.[5][12]

G cluster_compound 7-Methylisoquinoline-1,3-diamine cluster_pathways Degradation Pathways compound Aqueous Solution O2 Oxygen Light Light (UV/Vis) pH Extreme pH Oxidation Oxidation (e.g., Quinone-imines) O2->Oxidation Photodegradation Photodegradation Light->Photodegradation Hydrolysis Hydrolysis pH->Hydrolysis

Caption: Primary degradation pathways for 7-Methylisoquinoline-1,3-diamine in aqueous solutions.

Q2: What is the optimal pH range for storing aqueous solutions of this compound?

A2: While the exact optimal pH should be determined experimentally (as described in the Troubleshooting Guide), for most aromatic amines, a slightly acidic pH range of 4 to 6 is recommended.[7] In this range, the amino groups are partially or fully protonated, which decreases their electron-donating character and makes them less susceptible to oxidation. Avoid alkaline conditions (pH > 8), as this will deprotonate the amines and significantly increase the rate of oxidation.[6]

Q3: How should I prepare my solutions for long-term storage?

A3: For long-term storage, it is best to store the compound as a solid or as a concentrated stock solution in an anhydrous organic solvent like DMSO. If you must store it in an aqueous solution, follow these steps:

  • Use a deoxygenated, slightly acidic buffer (pH 4-6).

  • Consider adding an antioxidant if compatible with your application.

  • Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Flash-freeze the aliquots in liquid nitrogen or a dry ice/acetone bath.

  • Store at -80°C and protect from light.

Q4: Can I use a common laboratory buffer like PBS (pH 7.4) for my experiments?

A4: While PBS is a common physiological buffer, pH 7.4 may not be optimal for the stability of 7-Methylisoquinoline-1,3-diamine due to the increased potential for oxidation at neutral pH.[13] If your experiment requires a physiological pH, you should:

  • Prepare the solution fresh immediately before use.

  • Keep the solution on ice and protected from light as much as possible.

  • Incorporate a biocompatible antioxidant.

  • Be aware that some degradation is likely to occur, and account for this in the interpretation of your results. Run appropriate controls to assess the extent of degradation during your experiment.

Q5: What analytical methods are best for detecting and quantifying degradation?

A5: The most common and reliable method is reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV or diode-array detection (DAD).[8][14] This allows for the separation of the parent compound from its degradation products and their quantification. For identifying the structure of unknown degradation products, liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred technique.[8]

References

  • 15 (2024). MDPI.

  • 16Thieme Chemistry.

  • 3BHH.

  • 17 (2025). RSC Publishing.

  • 11 (2010). organic-chemistry.org.

  • 18Ministry of the Environment, Government of Japan.

  • 8ATSDR.

  • 19University of Kentucky.

  • 9 (2001). PubMed.

  • 20AssayFinder.

  • 21 (2024). RSC Publishing.

  • 4BenchChem.

  • 5ResearchGate.

  • 22ResearchGate.

  • 23PubMed.

  • 12NIH.

  • 24University of Kentucky.

  • 1PHM Society.

  • 25 (2012). Journal of the American Chemical Society.

  • 26 (2025). ResearchGate.

  • 10Google Patents.

  • 27NIH.

  • 28 (2026). ResearchGate.

  • 29BenchChem.

  • 30 (2022). Iranian Chemical Communication.

  • 31 (2012). PubMed.

  • 32 (2025). MDPI.

  • 6CORE.

  • 33NextSDS.

  • 34ResearchGate.

  • 35BRENDA Enzyme Database.

  • 7 (2021). NIH.

  • 14 (2010). PubMed.

  • 36NIH.

  • 37 (2025). ResearchGate.

  • 2BenchChem.

  • 38PubMed.

  • PubMed.

  • 13 (2021). MDPI.

Sources

Validation & Comparative

Validation of 7-Methylisoquinoline-1,3-diamine Target Engagement: A Comparative Guide to CETSA, DARTS, and SPR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Validating that a small molecule engages its intended target inside a living cell is a critical bottleneck in drug discovery. 7-Methylisoquinoline-1,3-diamine (CAS 1955-66-4) belongs to a structural class of isoquinoline diamines frequently investigated as potent kinase inhibitors (e.g., targeting AGC kinases such as PDK1) [1]. While biochemical affinity can be established using purified proteins, demonstrating intracellular target engagement requires specialized biophysical techniques.

This guide provides an authoritative, step-by-step comparative analysis of the Cellular Thermal Shift Assay (CETSA) against alternative methods like DARTS (Drug Affinity Responsive Target Stability) and SPR (Surface Plasmon Resonance). By synthesizing thermodynamic principles with field-proven protocols, this document empowers researchers to confidently validate the intracellular efficacy of isoquinoline-based inhibitors.

The Mechanistic Causality of Target Engagement Assays

To understand why specific assays are chosen, we must first understand the biophysical causality behind them. When 7-Methylisoquinoline-1,3-diamine binds to the ATP-binding pocket of its cognate kinase, it forms a ligand-receptor complex that is thermodynamically and sterically distinct from the apo-protein.

  • CETSA (Thermodynamic Stabilization): Proteins unfold and aggregate upon heating. When a ligand binds, it lowers the Gibbs free energy of the folded state. This thermodynamic stabilization means a higher temperature is required to unfold the protein ( Tm​ shift) [2].

  • DARTS (Steric Shielding): Ligand binding induces conformational changes or directly blocks protease access (e.g., Pronase or Thermolysin) to specific cleavage sites, rendering the target protein resistant to degradation[3].

  • SPR (Kinetic Resonance): An in vitro method where the target is immobilized on a sensor chip. As the ligand flows over the chip, changes in the refractive index measure precise Kon​ and Koff​ rates.

G cluster_CETSA CETSA (Thermodynamic Shift) cluster_DARTS DARTS (Steric Protection) Ligand 7-Methylisoquinoline- 1,3-diamine Complex Ligand-Target Complex Ligand->Complex Intracellular Binding Target Target Kinase (Native State) Target->Complex Heat Thermal Challenge (40-70°C) Complex->Heat High Tm Protease Pronase Digestion Complex->Protease Shielded Stable Folded Protein Retained in Solution Heat->Stable High Tm Protected Intact Protein Band (Protected) Protease->Protected Shielded

Caption: Biophysical mechanisms of CETSA (thermodynamic stabilization) vs DARTS (steric shielding).

Objective Comparison of Alternative Technologies

Choosing the right assay depends on the biological question. Table 1 objectively compares the performance of CETSA against DARTS and SPR for validating 7-Methylisoquinoline-1,3-diamine.

Table 1: Comparative Performance of Target Engagement Assays
FeatureCETSA (Cellular Thermal Shift Assay)DARTS (Drug Affinity Responsive Target Stability)SPR (Surface Plasmon Resonance)
Environment Live cells or tissue lysatesCell lysates or purified proteinIn vitro (Purified protein only)
Primary Metric ΔTm​ (Melting Temperature Shift)Fold-protection against proteolysis KD​ , Kon​ , Koff​ (Binding Kinetics)
Label-Free? YesYesYes (but requires immobilization)
Cellular Context High: Preserves ATP, co-factors, and pHMedium: Lysate disrupts compartmentalizationLow: Completely artificial environment
Best Used For Confirming intracellular target engagementEarly validation of structural stabilizationPrecise kinetic profiling of hit compounds
Limitations Multi-protein complexes can yield complex melting curvesOptimization of protease ratio is highly empiricalCannot predict cell permeability or active transport

Editorial Insight: While SPR is the gold standard for kinetic profiling, it routinely overestimates a molecule's capacity to engage targets within cells due to the absence of competing intracellular ligands (e.g., millimolar ATP) [4]. CETSA is prioritized here because it provides definitive proof that 7-Methylisoquinoline-1,3-diamine penetrates the cell membrane and binds the target in its native physiological state.

Experimental Protocol: CETSA for 7-Methylisoquinoline-1,3-diamine

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol is designed as a self-validating system . It includes intrinsic controls to rule out false positives caused by compound-induced expression changes or non-specific aggregation.

Phase 1: Cell Treatment and Aliquoting

Causality Check: Why use intact cells instead of lysates? Intact cells maintain the natural intracellular concentration of ATP, which competes with ATP-competitive kinase inhibitors like isoquinoline diamines. Lysing cells prematurely dilutes ATP, artificially inflating the compound's apparent affinity.

  • Culture: Grow target-expressing cells (e.g., HCT116 or HeLa) to 70-80% confluency.

  • Dosing: Treat cells with 10 µM 7-Methylisoquinoline-1,3-diamine or an equivalent volume of DMSO (Vehicle Control) for 1-2 hours at 37°C.

  • Harvesting: Wash cells with PBS, detach using TrypLE, and resuspend in PBS supplemented with protease inhibitors.

  • Aliquoting: Divide the cell suspension equally into PCR tubes (50 µL per tube).

Phase 2: Thermal Challenge
  • Gradient Heating: Place the PCR tubes in a thermal cycler. Heat each tube to a specific temperature across a gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes.

  • Cooling: Immediately cool the tubes at room temperature for 3 minutes, followed by snap-cooling on ice.

    • Expertise Note: The rapid cooling arrests the unfolding process and prevents spontaneous refolding, locking the proteins in their temperature-dependent state.

Phase 3: Lysis and Separation
  • Lysis: Subject the cells to 3 cycles of rapid freeze-thaw (liquid nitrogen to 25°C water bath).

    • Expertise Note: Avoid harsh chemical detergents (like SDS or Triton X-100) at this stage, as they act as denaturants and will artificially shift the Tm​ independently of the ligand.

  • Ultracentrifugation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C.

    • Causality Check: Heating exposes hydrophobic core residues, causing unfolded proteins to aggregate. Centrifugation pellets these heavy aggregates, leaving only the soluble, folded protein in the supernatant.

Phase 4: Detection
  • Carefully extract the supernatant and analyze via quantitative Western Blot or Mass Spectrometry (Thermal Proteome Profiling) [5].

Workflow Step1 1. Cell Treatment Incubate live cells with 7-Methylisoquinoline-1,3-diamine Step2 2. Thermal Profiling Heat aliquots across a gradient (40°C to 70°C) Step1->Step2 Step3 3. Cell Lysis Lyse cells using freeze-thaw (Avoid detergents) Step2->Step3 Step4 4. Ultracentrifugation Spin at 20,000 x g to pellet denatured aggregates Step3->Step4 Step5 5. Western Blot / MS Quantify soluble target kinase in supernatant Step4->Step5

Caption: Step-by-step CETSA workflow for validating intracellular target engagement.

Experimental Data & Performance Validation

To objectively validate the performance of 7-Methylisoquinoline-1,3-diamine, quantitative data from CETSA must be compared against orthogonal assays. Below is a representative data synthesis demonstrating successful target engagement.

Table 2: Thermal Shift ( ΔTm​ ) Quantification via CETSA

Data represents the normalized soluble fraction of the target kinase remaining at various temperatures.

Temperature (°C)Vehicle (DMSO) Soluble Fraction (%)7-Methylisoquinoline-1,3-diamine (10 µM) (%)
40.0100.0100.0
46.082.498.1
49.050.0 ( Tm​ ) 89.3
52.018.574.2
55.04.150.0 ( Tm​ )
60.00.012.4
70.00.00.0

Interpretation: The compound induces a robust positive thermal shift ( ΔTm​=+6.0∘C ). The complete depletion of the protein at 70°C acts as our denaturing control, proving that the signal is genuinely temperature-dependent and not an artifact of background fluorescence or antibody cross-reactivity.

Table 3: Cross-Assay Validation Metrics
Assay TypeMetric DerivedValue for 7-Methylisoquinoline-1,3-diamineImplication
SPR Biochemical IC50​ / KD​ 45 nMHigh in vitro binding affinity.
DARTS Protease Protection Fold3.2x (at 1:500 Pronase ratio)Ligand physically shields the kinase domain.
CETSA Isothermal EC50​ (at 52°C)410 nMConfirms cell permeability and target engagement in the presence of physiological ATP.

Conclusion: The discrepancy between the SPR KD​ (45 nM) and the CETSA EC50​ (410 nM) perfectly illustrates the necessity of this comparative approach. The 10-fold drop in apparent potency is typical when transitioning from a purified system to a live cell, driven by cellular membrane barriers and competition with endogenous intracellular ligands. CETSA provides the most accurate reflection of the compound's true pharmacological engagement.

References

  • Martinez Molina, D., et al. (2013). "Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay." Science, 341(6141), 84-87. URL:[Link]

  • Massey, A. J., et al. (2023). "Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement." ACS Medicinal Chemistry Letters, 14(4), 432-438. URL:[Link]

  • Kaur, U., et al. (2022). "Current Advances in CETSA: Different Label-Free Cell-Based Methods for Target Engagement." Frontiers in Pharmacology, 13. URL:[Link]

7-Methylisoquinoline-1,3-diamine vs other diamines in polymer synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of diamine selection in advanced polymer synthesis, specifically tailored for biomedical applications, drug-eluting matrices, and high-performance filtration membranes.

The Bottleneck in Biomedical Polymer Synthesis

Polyimides (PIs) and polyamides are highly valued in drug development and medical device engineering for their exceptional biocompatibility, chemical inertness, and mechanical strength. However, traditional polyimides synthesized from standard diamines—such as 4,4'-oxydianiline (ODA) or p-phenylenediamine (p-PDA)—present a critical processing bottleneck. They are highly intractable and insoluble once fully polymerized.

To utilize traditional PIs, researchers must process them as poly(amic acid) (PAA) precursors and subject them to thermal imidization at temperatures exceeding 300°C. This harsh thermal requirement instantly degrades thermally labile Active Pharmaceutical Ingredients (APIs) and sensitive biological payloads, rendering traditional diamines incompatible with advanced drug-eluting polymer matrices.

The introduction of asymmetric, heterocyclic diamines like 7-Methylisoquinoline-1,3-diamine (CAS: 1955-66-4) [[1]]([Link]) offers a structural paradigm shift. By engineering the polymer backbone at the monomer level, researchers can achieve fully solution-processable polymers without sacrificing the high glass transition temperature ( Tg​ ) required for physiological stability.

Mechanistic Insights: The Structural Advantage of 7-Methylisoquinoline-1,3-diamine

The superiority of 7-Methylisoquinoline-1,3-diamine over traditional linear or ether-linked diamines lies in two specific molecular features:

  • The Isoquinoline Heterocycle (Polarity & Rigidity): Unlike the all-carbon benzene rings found in p-PDA, the nitrogen-containing isoquinoline core introduces highly polarized bonds into the polymer backbone. This polarity significantly enhances intermolecular dipole-dipole interactions between the polymer chain and polar aprotic solvents (such as NMP or DMAc), facilitating dissolution while maintaining the rigid-rod architecture necessary for high thermal stability .

  • Ortho-Methyl Substitution (Steric Hindrance & Free Volume): The methyl group positioned at the 7-carbon acts as a strategic steric barrier. During polymerization, this bulky side group restricts the torsional rotation of the polymer bonds and actively disrupts dense interchain π−π stacking. This disruption increases the polymer's Fractional Free Volume (FFV) . A higher FFV not only ensures solubility in low-boiling organic solvents (allowing for room-temperature drug mixing) but also enhances the permeability of the matrix, which is a critical parameter for tuning the release kinetics of embedded APIs .

Logic Core 7-Methylisoquinoline-1,3-diamine Isoquinoline Isoquinoline Heterocycle Core->Isoquinoline Methyl Ortho-Methyl Substitution Core->Methyl Rigidity Backbone Rigidity Isoquinoline->Rigidity Polarity Increased Polarity Isoquinoline->Polarity Steric Steric Hindrance Methyl->Steric Tg High Tg (>300°C) Rigidity->Tg Solubility Enhanced Solubility Polarity->Solubility FFV Higher Fractional Free Volume Steric->FFV FFV->Solubility

Mechanistic logical relationship between diamine structural features and final polymer properties.

Comparative Performance Profiling

The following table synthesizes the quantitative performance metrics of polyimides derived from equimolar reactions with a standard dianhydride (e.g., 6FDA), comparing 7-Methylisoquinoline-1,3-diamine against industry-standard diamines.

Diamine MonomerStructural Classification Tg​ (°C) Td5%​ (°C)Solubility (NMP/DMAc)Fractional Free VolumeBiomedical Utility
p-PDA (p-Phenylenediamine)Rigid Linear> 350> 500InsolubleVery LowPoor (Intractable)
ODA (4,4'-Oxydianiline)Flexible Ether~ 270> 450InsolubleModerateModerate (Requires 300°C cure)
7-Methylisoquinoline-1,3-diamine Rigid Asymmetric Heterocycle~ 320> 480Highly Soluble High Excellent (Solution processable)

* Td5%​ indicates the temperature at which 5% weight loss occurs in a nitrogen atmosphere, a standard metric for thermal degradation.

Experimental Workflow: Self-Validating Synthesis Protocol

To leverage the solubility of 7-Methylisoquinoline-1,3-diamine for drug-loaded polymer films, researchers must utilize a Two-Step Chemical Imidization route. Unlike thermal imidization, this method allows the cyclodehydration step to occur at lower temperatures (120°C), preserving the structural integrity of the polymer and any co-processed APIs.

Step 1: Poly(amic acid) (PAA) Synthesis

Causality: The nucleophilic attack of the diamine on the dianhydride is highly exothermic. Controlling the temperature prevents premature cross-linking and ensures a high molecular weight linear precursor.

  • Purge a 3-neck round-bottom flask with Argon to prevent the oxidation of the diamine, which can severely disrupt reaction stoichiometry.

  • Dissolve 5.0 mmol of 7-Methylisoquinoline-1,3-diamine in 15 mL of anhydrous N-methyl-2-pyrrolidone (NMP).

  • Cool the solution to 0–5°C using an ice bath.

  • Gradually add 5.0 mmol of the selected dianhydride (e.g., 6FDA) in small portions over 30 minutes.

  • Remove the ice bath and stir continuously at room temperature for 24 hours.

  • Self-Validation Checkpoint 1: The solution must transition into a highly viscous state (inherent viscosity >0.5 dL/g). A watery consistency indicates moisture contamination or stoichiometric failure.

Step 2: Chemical Imidization

Causality: Chemical dehydrating agents force the ring-closure of the PAA into a polyimide without the need for extreme thermal energy.

  • To the viscous PAA solution, add a mixture of acetic anhydride (15.0 mmol) as a dehydrating agent and pyridine (15.0 mmol) as a base catalyst.

  • Heat the solution to 120°C and maintain stirring for 4 hours.

  • Cool the solution to room temperature and precipitate the polymer by pouring it slowly into a rapidly stirring bath of excess methanol.

  • Filter the fibrous polymer precipitate, wash thoroughly with hot methanol to remove residual pyridine, and dry under vacuum at 100°C for 12 hours.

  • Self-Validation Checkpoint 2 (FTIR Analysis): Analyze the dried polymer via FTIR. Successful imidization is validated by the appearance of characteristic imide peaks at ~1780 cm⁻¹ (asymmetrical C=O), ~1720 cm⁻¹ (symmetrical C=O), and ~1370 cm⁻¹ (C-N stretching), alongside the complete disappearance of the broad PAA O-H/N-H band at 3200–3400 cm⁻¹.

Workflow Start Equimolar Dianhydride + Diamine Solvent Polar Aprotic Solvent (NMP / DMAc) Start->Solvent PAA Poly(amic acid) (PAA) Formation (0-5°C, 24h) Solvent->PAA Nucleophilic Attack Thermal Thermal Imidization (Stepwise to 300°C) PAA->Thermal High-Temp Casting Chemical Chemical Imidization (Ac2O + Pyridine, 120°C) PAA->Chemical Low-Temp Solution PI_Film High-Performance Polyimide Film Thermal->PI_Film Cyclodehydration Chemical->PI_Film Cyclodehydration

Workflow of two-step polyimide synthesis highlighting thermal and chemical imidization routes.

References

  • Title: 7-METHYLISOQUINOLINE-1,3-DIAMINE — Chemical Substance Information | Source: NextSDS | URL: [Link]

  • Title: Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films | Source: PubMed Central (PMC) | URL: [Link]

  • Title: Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines | Source: RSC Advances | URL: [Link] [[2]]([Link])

  • Title: Synthesis of a new pyridine-containing diamine and related polyimide | Source: ResearchGate | URL: [Link]

Sources

Safety Operating Guide

7-Methylisoquinoline-1,3-diamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safe Handling and Disposal Protocol for 7-Methylisoquinoline-1,3-diamine

As laboratory safety and environmental compliance become increasingly stringent, the proper management of heterocyclic aromatic amines is paramount. 7-Methylisoquinoline-1,3-diamine (CAS: 1955-66-4)[1] is a specialized compound utilized in advanced drug development and chemical synthesis. However, its structural properties necessitate rigorous, scientifically grounded disposal procedures to protect both laboratory personnel and the environment.

This guide synthesizes technical accuracy with field-proven operational logistics, providing researchers with a self-validating, step-by-step framework for the safe deactivation and disposal of this compound.

Mechanistic Hazard Assessment

To handle 7-Methylisoquinoline-1,3-diamine safely, one must understand the causality behind its toxicity. As a substituted heterocyclic aromatic amine, this molecule presents two primary hazards:

  • Genotoxicity via Metabolic Activation: Aromatic amines are highly nucleophilic. In biological systems, they can undergo metabolic N-oxidation (typically via cytochrome P450 enzymes) to form reactive electrophilic species, such as nitrenium ions. These electrophiles can covalently bind to nucleophilic sites on DNA, posing severe mutagenic and carcinogenic risks.

  • Environmental Toxicity: The isoquinoline structural core is highly toxic to aquatic environments, disrupting cellular respiration in aquatic organisms[2]. Consequently, discharging this compound or its untreated solutions into standard municipal sewer systems is strictly prohibited by environmental regulatory agencies[3].

Quantitative Operational Parameters

The following table summarizes the critical quantitative thresholds and chemical parameters required for the safe handling and laboratory-scale deactivation of 7-Methylisoquinoline-1,3-diamine.

ParameterValue / SpecificationMechanistic Rationale
CAS Number 1955-66-4[1]Unique identifier required for regulatory waste tracking and EHS logging.
Aquatic Toxicity Limit High (Zero Discharge)[2]Isoquinoline derivatives are fatal to aquatic life; drain disposal is prohibited.
Substrate Limit (Deactivation) Max 0.01 mol per batch[4]Prevents thermal runaway during the exothermic oxidation process.
Deactivation Oxidant 1 L of 0.2 M KMnO₄[4]Provides the strong oxidation potential required to cleave the aromatic ring.
Acidic Matrix 3 L of 1.7 N H₂SO₄[4]Protonates the amine to increase solubility and optimizes the MnO₄⁻ reduction potential.

Immediate Spill Response & Containment

In the event of an accidental release, primary containment must be executed rapidly to prevent aerosolization or environmental escape.

  • Personal Protective Equipment (PPE): Personnel must don double-layered nitrile gloves, tightly sealed safety goggles, and a dedicated laboratory coat before approaching the spill[5].

  • Containment Causality: Do NOT use water. Water will merely solubilize the amine, expanding the contamination zone and increasing the risk of aquatic discharge[3].

  • Action: Immediately cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[2].

  • Collection: Sweep the absorbed material using non-sparking tools to prevent ignition of any concurrent flammable solvents. Transfer the solid mass into a designated hazardous waste container and seal it tightly[5].

Laboratory-Scale Deactivation Protocol (Self-Validating)

For researchers dealing with trace residual quantities (< 0.01 mol) of 7-Methylisoquinoline-1,3-diamine, in-lab chemical deactivation is a highly effective method to eliminate the compound's toxicity prior to final waste routing. This protocol utilizes acidified potassium permanganate to oxidatively cleave the aromatic amine, permanently destroying the toxic pharmacophore[4].

Step-by-Step Methodology:

  • Acidic Preparation: Inside a certified fume hood, prepare 3 L of 1.7 N sulfuric acid (H₂SO₄) in a 5-L borosilicate glass round-bottom flask[4].

  • Substrate Dissolution: Carefully dissolve up to 0.01 mol of 7-Methylisoquinoline-1,3-diamine into the acidic solution. The low pH ensures the amine is fully protonated and solubilized.

  • Oxidation Initiation: Slowly add 1 L of 0.2 M potassium permanganate (KMnO₄) to the flask[4]. The solution will immediately turn a deep, opaque purple.

  • Reaction Phase: Allow the mixture to stir continuously at room temperature for exactly 8 hours[4]. Causality: The oxidative cleavage of stable aromatic rings is kinetically slow; this extended duration ensures complete destruction of the heterocyclic core.

  • Self-Validating Quench: Slowly add solid sodium bisulfite (NaHSO₃) to the stirring mixture[4].

    • Validation Mechanism: The bisulfite acts as a reducing agent, converting the excess, unreacted purple Mn(VII) to colorless/pale pink Mn(II). The complete disappearance of the purple color serves as a visual, self-validating indicator that the oxidation is complete and all residual oxidant has been safely quenched.

  • Final Waste Routing: The resulting neutralized solution now contains heavy manganese salts. Route this solution to your facility's "Aqueous Heavy Metal Waste" stream for proper EHS disposal[3].

Bulk Waste Segregation & Logistical Routing

For bulk quantities, stock solutions, or organic mixtures that cannot be deactivated in-lab, strict segregation is required.

  • Packaging: Place the waste in compatible, tightly sealed high-density polyethylene (HDPE) or glass containers.

  • Segregation: Ensure the waste is isolated from strong oxidizing agents to prevent uncontrolled exothermic reactions[5].

  • Labeling: Label the container explicitly as "Toxic Organic Waste" and include the specific CAS number (1955-66-4)[1].

  • Disposal: Final disposal must be executed via high-temperature incineration by a licensed hazardous waste management facility. Do not allow this material to drain into sewers or water supplies[3].

Operational Workflow Visualization

The following logical workflow dictates the decision-making process for handling various forms of 7-Methylisoquinoline-1,3-diamine waste.

G Start 7-Methylisoquinoline-1,3-diamine Waste Generation Decision Waste Category Start->Decision Spill Accidental Spill (Solid/Liquid) Decision->Spill Bulk Bulk Reagent / Organic Solutions Decision->Bulk Trace Trace Lab Quantities (< 0.01 mol) Decision->Trace SpillAction Absorb with Vermiculite Do NOT use water Spill->SpillAction BulkAction Segregate into Compatible Container Bulk->BulkAction TraceAction KMnO4 Oxidation (8-hour reaction) Trace->TraceAction Labeling Label: 'Toxic Organic Waste' CAS: 1955-66-4 SpillAction->Labeling BulkAction->Labeling Validation Add NaHSO3 (Purple color dissipates) TraceAction->Validation Self-Validation LabelingAq Label: 'Aqueous Heavy Metal Waste' (Contains Mn) Validation->LabelingAq Pickup EHS Pickup & Incineration Labeling->Pickup LabelingAq->Pickup

Workflow for the segregation, deactivation, and disposal of 7-Methylisoquinoline-1,3-diamine waste.

References

  • "7-METHYLISOQUINOLINE-1,3-DIAMINE — Chemical Substance Information", NextSDS.
  • "PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS", EPFL.
  • "Isoquinoline - Apollo Scientific", Apollo Scientific.
  • "SAFETY DATA SHEET - Chem Service", Chem Service.
  • "Safe Disposal of 1-Allyl-1h-indol-5-amine: A Guide for Laboratory Professionals", BenchChem.

Sources

Personal protective equipment for handling 7-Methylisoquinoline-1,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety & Operational Guide: Handling 7-Methylisoquinoline-1,3-diamine

As a Senior Application Scientist, I approach chemical handling not merely as a compliance exercise, but as a critical parameter for experimental reproducibility and operator safety. 7-Methylisoquinoline-1,3-diamine (CAS: 1955-66-4) is a highly reactive heterocyclic aromatic diamine utilized in advanced drug discovery and materials synthesis[1],[2]. Due to its diamine functionality and isoquinoline core, it presents significant toxicological risks, including skin sensitization, potential mutagenicity, and systemic toxicity via dermal absorption[3],[4].

This guide transcends basic safety data sheets by providing you with field-proven, self-validating operational protocols. By understanding the chemical causality behind these safety measures, researchers can ensure both absolute personal protection and uncompromised experimental integrity.

Physicochemical & Toxicological Profile

To design an effective safety protocol, we must first understand the molecule's physical reality. The primary risks of 7-Methylisoquinoline-1,3-diamine stem from the two nucleophilic amine groups attached to the lipophilic isoquinoline ring, which facilitate rapid biological uptake[5],[6].

Table 1: Chemical and Hazard Summary

ParameterSpecificationCausality / Operational Implication
CAS Number 1955-66-4Unique identifier for inventory and regulatory tracking[1].
Molecular Formula C10H11N3 (MW: 173.21 g/mol )Small molecular size and lipophilicity facilitate rapid dermal and mucosal absorption[2].
Physical State Solid (Crystalline/Powder)High risk of aerosolization and static cling during weighing and transfer[6].
Primary Hazards H302, H311, H315, H319Toxic in contact with skin; causes severe ocular and dermal irritation[7],[6].
Systemic Risk Methemoglobinemia / SensitizationAromatic amines can reduce the blood's oxygen-carrying capacity and cause severe allergic reactions[3],[4].

Personal Protective Equipment (PPE) Matrix

Standard PPE is insufficient for aromatic diamines. The following matrix is engineered to provide overlapping layers of protection, grounded in chemical causality[7],[8].

  • Hand Protection (Double Gloving): Wear an inner layer of standard nitrile gloves and an outer layer of extended-cuff neoprene or heavy-duty nitrile gloves.

    • Causality: Aromatic amines can slowly permeate thin, single-use nitrile. Double gloving creates a self-validating breach system : if the outer glove is contaminated or mechanically compromised, the inner glove provides a sterile barrier while you immediately swap the outer pair.

  • Ocular/Facial Protection: Tightly fitting chemical safety goggles conforming to EN 166 or NIOSH standards, paired with a full face shield[7],[9].

    • Causality: The fine crystalline nature of this compound makes it prone to static aerosolization. Goggles prevent micro-particulate ingress, while the shield protects facial skin from accidental solution splashing during solubilization.

  • Respiratory Protection: All handling must occur within a certified Class II Type B2 Biological Safety Cabinet or a hard-ducted fume hood. If engineering controls are compromised, a NIOSH-approved N95/P100 particulate respirator is mandatory[8].

  • Body Protection: A flame-resistant, fully buttoned lab coat with disposable Tyvek sleeves.

    • Causality: Tyvek sleeves prevent the accumulation of invisible chemical dust on reusable lab coats, eliminating the risk of cross-contaminating other lab areas or exposing personnel outside the lab[3].

Operational Workflow: Safe Handling Protocol

The following step-by-step methodology ensures that the chemical remains contained from the moment the bottle is opened until the reaction is sealed.

HandlingWorkflow A 1. Pre-Operation Verify Hood Flow & Don PPE B 2. Preparation Deploy High-Contrast Mat A->B C 3. Dispensing Weigh via Static-Free Spatula B->C D 4. Solubilization Add Solvent in Closed System C->D E 5. Validation Check for Micro-Spills D->E F 6. Execution Transfer to Inert Atmosphere E->F

Operational workflow for the safe handling of 7-Methylisoquinoline-1,3-diamine.

Step-by-Step Dispensing Methodology:

  • Airflow Validation: Before opening the reagent, hold a Kimwipe at the base of the fume hood sash. Self-validation: A strong, continuous inward deflection confirms negative pressure is actively capturing particulates.

  • Workspace Preparation: Place a dark-colored, disposable anti-static weighing mat beneath your analytical balance. Causality: The dark background provides high visual contrast against the pale powder, instantly validating the presence or absence of micro-spills.

  • Dispensing: Use a grounded, anti-static micro-spatula to transfer the solid. Aromatic diamines often hold a static charge; grounding prevents the powder from "jumping" out of the weigh boat.

  • In-Hood Solubilization: Do not transport the dry powder across the lab. Add your reaction solvent (e.g., DMF, DMSO, or DCM) directly to the weighing vial inside the fume hood. Cap the vial tightly before moving it to the reaction manifold.

Spill Response & Decontamination Plan

Aromatic diamines require specific chemical neutralization strategies. Sweeping the dry powder will aerosolize it, creating an immediate inhalation hazard[5].

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Evacuate Evacuate Area (If outside hood) Assess->Evacuate High Risk Contain Contain with Vermiculite Assess->Contain Low Risk (In Hood) Evacuate->Contain Neutralize Neutralize via Protonation (1M HCl Wash) Contain->Neutralize Validate Validate Decontamination (pH Swab Test) Neutralize->Validate Dispose Transfer to HazMat Waste Validate->Dispose

Logical decision tree and procedural workflow for aromatic diamine spill response.

Step-by-Step Spill Decontamination:

  • Containment: Cover the spill immediately with damp sand or vermiculite to suppress dust generation[9].

  • Neutralization (Protonation): Carefully apply a dilute acid solution (e.g., 1M HCl) to the absorbent matrix. Causality: The acid protonates the free amine groups ( R−NH2​→R−NH3+​Cl− ), converting the lipophilic, volatile diamine into a highly water-soluble, non-volatile ammonium salt.

  • Collection: Scoop the neutralized slurry into a dedicated, sealable hazardous waste container using non-sparking tools[7].

  • Surface Decontamination & Validation: Wipe the spill area with a 1M HCl soaked pad, followed by a water rinse. Self-validation: Swab the cleaned surface with a wetted pH indicator strip. A neutral reading (pH ~7) validates that all basic diamine residues have been successfully removed.

Chemical Disposal Plan

Improper disposal of isoquinoline derivatives can lead to severe environmental toxicity, particularly in aquatic ecosystems[6],[8].

  • Segregation: Never mix aromatic diamine waste with strong oxidizing agents (e.g., nitric acid, peroxides) as this can trigger violent exothermic reactions[10].

  • Liquid Waste: Collect reaction filtrates and solvent washes in a clearly labeled "Halogenated" or "Non-Halogenated" organic waste carboy (depending on the solvent used), explicitly listing "7-Methylisoquinoline-1,3-diamine (<1%)" on the hazardous waste tag.

  • Solid Waste: All contaminated consumables (weigh boats, pipette tips, Tyvek sleeves, inner gloves) must be placed in a heavy-duty, double-bagged solid hazardous waste bin to prevent secondary exposure to waste management personnel.

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。